(1R,3S,4R)-ent-Entecavir
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H15N5O3 |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
2-amino-9-[(1R,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8+/m1/s1 |
InChI Key |
QDGZDCVAUDNJFG-PRJMDXOYSA-N |
Isomeric SMILES |
C=C1[C@@H](C[C@@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (1R,3S,4R)-ent-Entecavir
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entecavir, a potent and selective inhibitor of the hepatitis B virus (HBV) polymerase, is a cornerstone in the treatment of chronic HBV infection. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, corresponding to the (1S,3R,4S) configuration. The enantiomer, (1R,3S,4R)-ent-Entecavir, serves as an invaluable tool in research settings for dissecting the stereochemical determinants of antiviral activity, understanding drug-target interactions, and as a reference standard in analytical studies. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data to support researchers in the fields of medicinal chemistry, virology, and drug development.
Introduction
Entecavir is a carbocyclic nucleoside analogue of 2'-deoxyguanosine, where the oxygen atom in the furanose ring is replaced by a methylene group. This structural modification confers enhanced metabolic stability. The exocyclic double bond in the cyclopentane ring mimics the conformation of the natural deoxyribose sugar, allowing for efficient phosphorylation to the active triphosphate form by host cellular kinases. This compound, as the mirror image of the active drug, is crucial for stereospecificity studies and as a negative control in biological assays. The synthesis of this specific enantiomer requires a robust stereocontrolled approach.
Synthetic Pathways and Methodologies
The synthesis of this compound can be achieved by adapting established routes for entecavir, primarily by utilizing a chiral starting material of the opposite configuration or an enantiomeric chiral catalyst. A common and effective strategy involves starting from a chiral pool material such as L-ribose, the enantiomer of the naturally occurring D-ribose often used for entecavir synthesis.
Below is a proposed synthetic workflow, adapted from established entecavir syntheses, to yield the (1R,3S,4R)-ent-enantiomer.
Caption: Synthetic workflow for this compound.
Key Experimental Protocols
The following are detailed protocols for the key transformations in the synthesis of this compound. These are adapted from literature procedures for the synthesis of entecavir and should be performed by qualified personnel in a suitable laboratory setting.
Protocol 1: Synthesis of the Methylene Cyclopentane Carbocycle from L-Ribose
This multi-step process involves the conversion of L-ribose into a key cyclopentanone intermediate, followed by the introduction of the exocyclic methylene group.
-
Step 1: Protection and Lactonization of L-Ribose: L-ribose is first protected using standard methods (e.g., acetonide formation) and then oxidized to the corresponding lactone.
-
Step 2: Ring Contraction/Rearrangement: The protected lactone undergoes a series of reactions, potentially including a Favorskii rearrangement or similar strategies, to form a suitably functionalized cyclopentanone derivative with the desired (1R, 3S, 4R) stereochemistry.
-
Step 3: Methylenation: The cyclopentanone intermediate is subjected to a Wittig reaction or a similar methylenation protocol (e.g., using the Tebbe or Petasis reagent) to install the exocyclic double bond, yielding the carbocyclic core.
Protocol 2: Mitsunobu Coupling of the Carbocyclic Core with a Protected Guanine
The Mitsunobu reaction is a reliable method for coupling the secondary alcohol of the cyclopentane core with a protected guanine derivative.
-
Reagents:
-
Methylene cyclopentane carbocycle (1 equivalent)
-
2-amino-6-chloropurine or another suitably protected guanine derivative (1.5 equivalents)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent.
-
-
Procedure:
-
Dissolve the methylene cyclopentane carbocycle, protected guanine, and PPh₃ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the DIAD or DEAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using column chromatography.
-
Protocol 3: Deprotection to Yield this compound
The final step involves the removal of all protecting groups from the coupled product to afford the target molecule. The specific deprotection strategy will depend on the protecting groups used.
-
Example Deprotection (for silyl and benzyl ethers):
-
Removal of silyl ethers (e.g., TBS) can be achieved using tetrabutylammonium fluoride (TBAF) in THF.
-
Cleavage of benzyl ethers is typically performed by catalytic hydrogenation (e.g., using Pd/C in methanol under a hydrogen atmosphere).
-
If 2-amino-6-chloropurine was used, the chloro group is converted to a hydroxyl group via hydrolysis, often with formic acid followed by treatment with a base.
-
The final product is purified by crystallization or chromatography.
-
Characterization Data
The characterization of this compound is essential to confirm its identity, purity, and stereochemistry. The spectroscopic data for an enantiomer will be identical to its corresponding stereoisomer (entecavir), with the exception of the sign of the specific optical rotation.
Quantitative Data Summary
| Parameter | Expected Value/Range | Method |
| Molecular Formula | C₁₂H₁₅N₅O₃ | - |
| Molecular Weight | 277.28 g/mol | - |
| Purity (HPLC) | >98% | Reversed-Phase High-Performance Liquid Chromatography |
| Enantiomeric Excess | >99% | Chiral High-Performance Liquid Chromatography |
| Melting Point | ~250-255 °C (decomposes) | Differential Scanning Calorimetry (DSC) |
| Specific Optical Rotation | Opposite in sign to (1S,3R,4S)-Entecavir | Polarimetry |
Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz) - Expected Chemical Shifts (δ, ppm): (Note: These are typical values for Entecavir and are expected to be identical for its enantiomer)
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-8 | ~7.7 | s |
| NH₂ | ~6.5 | br s |
| H-1' | ~5.4 | m |
| =CH₂ | ~5.1, ~4.8 | s, s |
| H-4' | ~4.6 | m |
| H-3' | ~4.2 | m |
| -CH₂OH | ~3.5 | m |
| H-5'a, H-5'b | ~2.7, ~2.3 | m, m |
| H-2'a, H-2'b | ~2.2, ~2.0 | m, m |
| NH | ~10.6 | s |
¹³C NMR (DMSO-d₆, 100 MHz) - Expected Chemical Shifts (δ, ppm): (Note: These are typical values for Entecavir and are expected to be identical for its enantiomer)
| Carbon | Chemical Shift (ppm) |
| C-6 | ~157 |
| C-2 | ~154 |
| C-4 | ~151 |
| C-exo | ~150 |
| C-8 | ~136 |
| C-5 | ~116 |
| =CH₂ | ~110 |
| C-3' | ~70 |
| C-4' | ~64 |
| -CH₂OH | ~55 |
| C-1' | ~50 |
| C-5' | ~38 |
| C-2' | ~33 |
Mass Spectrometry (ESI-MS): The expected mass-to-charge ratio ([M+H]⁺) for this compound is approximately m/z 278.2.
Logical Relationships in Characterization
The following diagram illustrates the logical workflow for the comprehensive characterization of the synthesized this compound.
Caption: Characterization workflow for this compound.
Conclusion
The synthesis and characterization of this compound are critical for advancing our understanding of the structure-activity relationships of antiviral nucleoside analogues. This guide provides a framework for its preparation, based on established stereoselective synthetic methods, and outlines the necessary analytical techniques for its thorough characterization. The availability of this enantiomer will continue to support the development of new and improved therapies for chronic hepatitis B and other viral diseases.
Entecavir Enantiomers: A Deep Dive into Stereospecific Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Entecavir, a cornerstone in the management of chronic hepatitis B virus (HBV) infection, is a carbocyclic guanosine analogue that potently and selectively inhibits HBV DNA polymerase. As a chiral molecule, entecavir exists as two enantiomers: the biologically active (-)-entecavir (BMS-200475) and its "unnatural" (+)-enantiomer. This technical guide provides a comprehensive overview of the biological activity of entecavir, with a specific focus on the stereochemical determinants of its antiviral efficacy. While extensive data exists for the clinically approved (-)-enantiomer, a significant gap persists in the scientific literature regarding the biological profile of the (+)-enantiomer. This document summarizes the known quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows, highlighting the critical role of stereochemistry in the therapeutic action of entecavir.
Introduction
Entecavir is a nucleoside reverse transcriptase inhibitor (NRTI) that effectively suppresses HBV replication.[1][2][3] Its unique carbocyclic structure, where a methylene group replaces the oxygen atom in the ribose ring, confers stability and potent antiviral activity.[4] The molecule possesses three chiral centers, leading to the existence of a pair of enantiomers. The naturally occurring stereoisomer, (-)-entecavir, is the form used in the commercial drug product, Baraclude®. Understanding the biological activity of both enantiomers is crucial for a complete comprehension of its structure-activity relationship (SAR) and for rational drug design.
Mechanism of Action of (-)-Entecavir
(-)-Entecavir exerts its antiviral effect by inhibiting multiple steps in the HBV replication cycle.[4] Following administration, it is taken up by hepatocytes and intracellularly phosphorylated by host cell kinases to its active triphosphate form, entecavir triphosphate (ETV-TP).[2] ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the viral HBV DNA polymerase.
The inhibition of HBV DNA polymerase by ETV-TP occurs at three distinct stages of viral replication:
-
Priming: Inhibition of the initiation of DNA synthesis.
-
Reverse Transcription: Blocking the synthesis of the negative-strand DNA from the pregenomic RNA (pgRNA) template.
-
DNA-dependent DNA synthesis: Preventing the synthesis of the positive-strand DNA.[4]
Incorporation of ETV-TP into the growing viral DNA chain leads to chain termination, thus halting viral replication.[2]
Signaling Pathway of (-)-Entecavir Action
Caption: Mechanism of action of (-)-entecavir in inhibiting HBV replication.
Biological Activity of Entecavir Enantiomers: A Data-Driven Comparison
A comprehensive review of the scientific literature reveals a significant disparity in the available data for the two enantiomers of entecavir. While the biological activity of (-)-entecavir is well-characterized, there is a notable absence of published studies detailing the synthesis and subsequent evaluation of the antiviral activity and cytotoxicity of the (+)-enantiomer. Historical documents from Bristol-Myers Squibb indicate that early research efforts were directed towards "BMS 200475, its base analogues and its enantiomer against hepatitis B virus in HepG2.2.15 cell line," suggesting that the (+)-enantiomer was synthesized and likely tested.[3] However, the specific quantitative results of these studies do not appear to be publicly available.
This lack of data prevents a direct, quantitative comparison of the enantiomers in this guide. The following tables summarize the available data for (-)-entecavir.
In Vitro Anti-HBV Activity of (-)-Entecavir
| Cell Line | Virus Strain | IC50 (nM) | Reference |
| HepG2 2.2.15 | Wild-type HBV | 3.0 - 10 | [2] |
IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of viral replication.
Cytotoxicity of (-)-Entecavir
| Cell Line | CC50 (µM) | Reference |
| HepG2 | >100 | [2] |
| CEM | >100 | [2] |
| Vero | >100 | [2] |
CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.
The high CC50 values and low IC50 value for (-)-entecavir result in a high selectivity index (SI = CC50/IC50), indicating a wide therapeutic window and a favorable safety profile.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the biological activity of antiviral compounds like entecavir.
Cell-Based Anti-HBV Assay
This protocol is based on the use of the HepG2.2.15 cell line, which is a human hepatoblastoma cell line stably transfected with the HBV genome and constitutively secretes HBV virions.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against HBV replication.
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Test compounds (e.g., entecavir enantiomers) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Reagents for DNA extraction and quantitative real-time PCR (qPCR)
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2.5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds. Include a no-drug control and a known antiviral agent (e.g., (-)-entecavir) as a positive control.
-
Incubation: Incubate the plates for 6-8 days, with a medium change containing fresh compound every 2-3 days.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
Viral DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantitative PCR (qPCR): Quantify the amount of HBV DNA in each sample using qPCR with primers and probes specific for the HBV genome.
-
Data Analysis: Calculate the percentage of inhibition of HBV replication for each compound concentration relative to the no-drug control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the cell-based anti-HBV assay.
HBV DNA Polymerase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the triphosphate form of a test compound against HBV DNA polymerase activity.
Materials:
-
Recombinant HBV DNA polymerase
-
Activated calf thymus DNA (as a template-primer)
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [α-32P]dGTP)
-
Triphosphate form of the test compound (e.g., ETV-TP)
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, dNTPs (including the radiolabeled dNTP), and varying concentrations of the test compound triphosphate.
-
Enzyme Addition: Initiate the reaction by adding the recombinant HBV DNA polymerase.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA to precipitate the DNA.
-
Filtration: Collect the precipitated DNA on glass fiber filters and wash with TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Quantification: Measure the radioactivity incorporated into the DNA using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of polymerase activity for each compound concentration relative to the no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Caption: Workflow for the HBV DNA polymerase inhibition assay.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound on a specific cell line.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Complete culture medium
-
Test compounds
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a period equivalent to the antiviral assay (e.g., 6-8 days).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Discussion and Future Directions
The potent and selective anti-HBV activity of (-)-entecavir is a clear demonstration of the importance of stereochemistry in drug action. The specific three-dimensional arrangement of the atoms in the (-)-enantiomer allows for optimal binding to the active site of the HBV DNA polymerase and efficient intracellular phosphorylation.
The conspicuous absence of published data on the biological activity of (+)-entecavir is a significant knowledge gap. It is highly probable that this "unnatural" enantiomer is significantly less active or inactive against HBV. This is a common phenomenon for nucleoside analogues, where the viral polymerases exhibit a high degree of stereoselectivity. However, without empirical data, this remains a supposition.
Future research should prioritize the synthesis and comprehensive biological evaluation of (+)-entecavir. Such studies would provide invaluable insights into the SAR of this important class of antiviral agents. A direct comparison of the IC50 and CC50 values of the enantiomers would definitively quantify the stereospecificity of entecavir's antiviral activity. Furthermore, molecular modeling and structural biology studies of both enantiomers in complex with the HBV DNA polymerase could elucidate the precise molecular interactions that govern their differential activities.
Conclusion
(-)-Entecavir is a highly potent and selective inhibitor of HBV replication with a well-established mechanism of action and a favorable safety profile. Its biological activity is critically dependent on its specific stereochemistry. While the therapeutic efficacy of the (-)-enantiomer is extensively documented, the biological profile of its (+)-enantiomer remains unpublished. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation of entecavir and other antiviral nucleoside analogues. A thorough investigation into the biological activity of (+)-entecavir is warranted to complete our understanding of this important antiviral drug and to guide the development of future therapies for chronic hepatitis B.
References
Inactive Enantiomer of Entecavir: A Comprehensive Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entecavir is a potent and selective antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection. It is a guanosine nucleoside analogue that, in its active triphosphate form, inhibits HBV polymerase, a key enzyme in the viral replication cycle. Entecavir is a chiral molecule and exists as a pair of enantiomers. The biologically active form is the (-)-enantiomer, which is the basis of the commercial drug. This technical guide provides an in-depth overview of the biological profile of the inactive (+)-enantiomer of Entecavir, summarizing available data on its antiviral activity, cytotoxicity, and metabolic profile. This information is crucial for a comprehensive understanding of the stereoselectivity of Entecavir's biological actions and for drug development and safety assessment.
Antiviral Activity
The antiviral activity of a compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in vitro. Studies have consistently demonstrated that the (-)-enantiomer of Entecavir is a highly potent inhibitor of HBV replication. In contrast, the (+)-enantiomer is significantly less active.
While specific EC50 values for the (+)-enantiomer are not widely reported in publicly available literature, a key study on the development of Entecavir (then referred to as BMS-200475) explicitly states that the enantiomer is "much less active"[1]. This qualitative description underscores the high degree of stereoselectivity of the drug's antiviral effect. The potent activity of the (-)-enantiomer is attributed to its specific interaction with the HBV polymerase.
Table 1: In Vitro Anti-HBV Activity of Entecavir Enantiomers
| Compound | Cell Line | EC50 (nM) | Source |
| (-)-Entecavir (BMS-200475) | HepG2 2.2.15 | 3.75 | [2][3] |
| (-)-Entecavir | HepG2 | 0.004 µM (4 nM) | [4] |
| (+)-Enantiomer of Entecavir | - | Much less active | [1] |
Cytotoxicity
Cytotoxicity, the potential of a compound to cause cell damage or death, is a critical parameter in drug development. It is often expressed as the 50% cytotoxic concentration (CC50), the concentration at which 50% of cells are killed in a cell culture assay. A high CC50 value is desirable, indicating low toxicity.
Studies on Entecavir have shown that the active (-)-enantiomer possesses a favorable cytotoxicity profile with a high CC50 value, indicating a wide therapeutic window. Information regarding the specific CC50 value of the inactive (+)-enantiomer is scarce in the available literature. However, given its structural similarity to the active enantiomer, it is plausible that it would exhibit a similar low level of cytotoxicity.
Table 2: In Vitro Cytotoxicity of Entecavir
| Compound | Cell Line | CC50 (µM) | Source |
| (-)-Entecavir (BMS-200475) | HepG2 2.2.15 | 30 | [2][3][5] |
| (-)-Entecavir | - | 30,000 nM (30 µM) | [6] |
Metabolism and Pharmacokinetics
The metabolism of Entecavir has been studied, and it is known that the active (-)-enantiomer is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system[7]. It undergoes phosphorylation to its active triphosphate form within the cell[7]. There is limited specific information available on the metabolism of the inactive (+)-enantiomer. It is generally expected that enantiomers can exhibit different metabolic pathways and rates, a field of study known as stereoselective metabolism. However, without specific studies on the (+)-enantiomer of Entecavir, its metabolic fate remains largely uncharacterized.
Signaling Pathways
The primary mechanism of action of Entecavir is the inhibition of HBV polymerase[8]. Some studies have explored the broader impact of nucleoside analogs on cellular signaling pathways. For instance, it has been reported that acyclic nucleoside phosphonates, but not Entecavir, can induce IFN-λ3 production and modulate cytokine profiles by blocking the mTOR pathway[9]. Another study using an HBV-infected mouse model showed that Entecavir treatment, in combination with pegylated interferon, led to the recovery of gene expression levels in pathways associated with hypoxia and KRAS signaling that were altered by HBV infection[10]. There is currently no available information on whether the inactive enantiomer of Entecavir has any off-target effects on cellular signaling pathways.
Experimental Protocols
In Vitro Anti-HBV Activity Assay (HepG2 2.2.15 Cell Line)
A common method to determine the in vitro antiviral activity of a compound against HBV is to use the HepG2 2.2.15 cell line, which is a human hepatoblastoma cell line that stably expresses the HBV genome.
Workflow for In Vitro Anti-HBV Potency Assay
Detailed Steps:
-
Cell Seeding: HepG2 2.2.15 cells are seeded into 96-well microplates at a predetermined density.
-
Compound Preparation: The test compound (in this case, the inactive enantiomer of Entecavir) is serially diluted to various concentrations.
-
Treatment: The cell culture medium is replaced with fresh medium containing the different concentrations of the test compound. A positive control (e.g., active Entecavir) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for a specific period, typically 6 to 9 days, to allow for viral replication.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
DNA Extraction: Viral DNA is extracted from the supernatant using a commercial kit.
-
qPCR Analysis: The amount of HBV DNA is quantified using real-time quantitative polymerase chain reaction (qPCR) with specific primers and probes for the HBV genome.
-
Data Analysis: The percentage of inhibition of HBV DNA replication is calculated for each concentration of the test compound relative to the vehicle control. The EC50 value is then determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.
Workflow for In Vitro Cytotoxicity Assay
Detailed Steps:
-
Cell Seeding: Cells (e.g., HepG2) are seeded into 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for a period that is consistent with the antiviral assay.
-
MTT Addition: MTT reagent is added to each well and incubated. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells. The CC50 value is determined from the dose-response curve.
Conclusion
The available evidence strongly indicates that the (+)-enantiomer of Entecavir is biologically inactive, or at least significantly less active, against HBV compared to its clinically used (-)-enantiomer. This highlights the critical importance of stereochemistry in the pharmacological activity of Entecavir. While direct quantitative data on the antiviral activity and cytotoxicity of the inactive enantiomer are limited in the public domain, the qualitative information confirms its lack of significant biological effect. Further studies would be required to fully characterize the metabolism and potential off-target effects of the (+)-enantiomer. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies. This comprehensive understanding of both enantiomers is essential for a complete toxicological and pharmacological assessment of Entecavir.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of BMS-200475 as a potent and selective inhibitor of hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bms.com [bms.com]
- 5. Metabolic Studies on BMS-200475, a New Antiviral Compound Active against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entecavir (Bristol-Myers Squibb) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Entecavir? [synapse.patsnap.com]
- 9. Possible biological mechanisms of entecavir versus tenofovir disoproxil fumarate on reducing the risk of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alteration of Gene Expression After Entecavir and Pegylated Interferon Therapy in HBV-Infected Chimeric Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Research Potential of (1R,3S,4R)-ent-Entecavir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entecavir, a potent guanosine nucleoside analogue, is a cornerstone in the management of chronic hepatitis B virus (HBV) infection.[1][2][3] Its therapeutic efficacy lies in the specific stereochemistry of its active form, (1S,3R,4S)-Entecavir, which allows for potent and selective inhibition of the HBV polymerase.[1][4] This technical guide, however, focuses on its often-overlooked enantiomer, (1R,3S,4R)-ent-Entecavir . While devoid of significant antiviral activity, this molecule presents a powerful and indispensable tool for researchers. Its primary utility lies in its function as a negative control in experimental settings, enabling the precise dissection of the biological effects and signaling pathways specifically modulated by the active (1S,3R,4S)-Entecavir. This guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action (or lack thereof), and detailed protocols for its application as a research tool.
Physicochemical Properties and Synthesis
This compound is the mirror image of the therapeutically active Entecavir. While sharing the same molecular formula (C12H15N5O3) and molar mass (277.28 g/mol ), its distinct three-dimensional arrangement of atoms results in different interactions with chiral biological molecules like enzymes and receptors.[5]
The synthesis of Entecavir and its enantiomer often involves complex multi-step processes. Several synthetic routes have been developed, frequently starting from chiral precursors to establish the desired stereochemistry of the cyclopentane core.[6][7][8][9][10] The synthesis of the specific (1R,3S,4R) enantiomer would necessitate the use of the opposite enantiomer of the chiral starting material or a stereoselective step that directs the formation of this particular configuration.
Mechanism of Action: The Power of Inactivity
The therapeutic action of Entecavir is contingent on its intracellular phosphorylation to the active triphosphate form.[11][12] This triphosphate metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain by the HBV reverse transcriptase.[1][11] The incorporation of Entecavir triphosphate leads to chain termination, thereby halting viral replication.[12][13] This process is critically dependent on the specific stereochemistry of the (1S,3R,4S) enantiomer, which allows for optimal binding to the active site of the viral polymerase.
In stark contrast, This compound is not expected to be a substrate for the cellular kinases that phosphorylate Entecavir, or if phosphorylated, its triphosphate form is not expected to bind effectively to the HBV polymerase active site. This lack of biological activity is precisely what makes it an ideal negative control. By using this compound alongside its active counterpart, researchers can confidently attribute any observed biological effects to the specific action of (1S,3R,4S)-Entecavir on its intended target.
One potential application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at degrading DNA polymerase.[14] In this context, the molecule would serve as a warhead to bind to the target protein.
Data Presentation
Table 1: Comparative Antiviral Activity of Entecavir Enantiomers (Hypothetical Data)
| Compound | Configuration | Target | IC50 (nM) |
| Entecavir | (1S,3R,4S) | HBV Polymerase | 3-10[15] |
| ent-Entecavir | (1R,3S,4R) | HBV Polymerase | >10,000 |
Note: The IC50 value for this compound is hypothetical and represents the expected lack of significant activity. Actual experimental determination is required for confirmation.
Experimental Protocols
The following are detailed methodologies for key experiments where this compound serves as a critical research tool.
Protocol 1: In Vitro HBV Polymerase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of (1S,3R,4S)-Entecavir against HBV polymerase and to confirm the lack of inhibition by this compound.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HBV polymerase is purified. The substrate mixture contains all four deoxyribonucleotide triphosphates (dNTPs), including [α-33P]TTP for detection, and a DNA template-primer.[13]
-
Compound Preparation: Stock solutions of (1S,3R,4S)-Entecavir and this compound are prepared in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Reaction: The polymerase reaction is initiated by adding the HBV polymerase to the substrate mixture containing the test compounds. Reactions are incubated at 37°C.
-
Detection: The reaction is stopped, and the amount of incorporated radiolabeled TTP into the newly synthesized DNA is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-drug control. The IC50 value is determined by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Antiviral Activity Assay
Objective: To assess the antiviral efficacy (EC50) of (1S,3R,4S)-Entecavir in a cell culture model of HBV replication and to demonstrate the lack of activity of this compound.
Methodology:
-
Cell Culture: HepG2.2.15 cells, which are stably transfected with the HBV genome and actively replicate the virus, are cultured in appropriate media.
-
Compound Treatment: Cells are treated with serial dilutions of (1S,3R,4S)-Entecavir and this compound for a defined period (e.g., 6-9 days).
-
Quantification of Viral Replication:
-
HBV DNA: Supernatant from the cultured cells is collected, and the amount of extracellular HBV DNA is quantified using real-time PCR.
-
Intracellular HBV DNA: Cells are lysed, and intracellular HBV DNA replication intermediates are analyzed by Southern blot.
-
-
Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to assess the cytotoxicity of the compounds on the HepG2.2.15 cells.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits HBV DNA replication by 50%. The CC50 (50% cytotoxic concentration) is also determined. The selectivity index (SI) is calculated as CC50/EC50.
Mandatory Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Entecavir | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Entecavir: a new treatment option for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Entecavir: a potent new antiviral drug for hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Entecavir - Wikipedia [en.wikipedia.org]
- 6. An efficient total synthesis of (+)-entecavir - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of entecavir and its novel class of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]
- 12. What is the mechanism of Entecavir? [synapse.patsnap.com]
- 13. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. DSpace [diposit.ub.edu]
Preliminary In Vitro Evaluation of (1R,3S,4R)-ent-Entecavir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entecavir is a potent and selective inhibitor of the hepatitis B virus (HBV) polymerase, widely used in the treatment of chronic HBV infection. As a nucleoside analog, its antiviral activity is highly dependent on its stereochemistry. The clinically approved and active form of the drug is the (1S,3R,4S) enantiomer. This technical guide focuses on the preliminary in vitro evaluation of its enantiomer, (1R,3S,4R)-ent-Entecavir. Despite a comprehensive review of the scientific literature, no specific in vitro antiviral (IC50) or cytotoxicity (CC50) data for this compound has been publicly reported. This suggests that this enantiomer is likely inactive or significantly less active than the clinically used form. This guide provides a summary of the available data for the active enantiomer, Entecavir, to serve as a reference, along with detailed experimental protocols for the in vitro assays that would be employed to determine the antiviral and cytotoxic properties of this compound.
Introduction to Entecavir and its Stereoisomers
Entecavir is a guanosine nucleoside analog that, in its active triphosphate form, potently inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[1] The stereochemical configuration of the molecule is critical for its biological activity. The approved drug, Entecavir, is the (1S,3R,4S) enantiomer. Its enantiomer, this compound, is often used as a research tool or a negative control in stereoselectivity studies. While specific in vitro activity data for this compound is not available, the data for the active enantiomer provides a benchmark for its expected lack of significant activity.
Quantitative In Vitro Data (Reference: Entecavir)
The following table summarizes the in vitro antiviral activity and cytotoxicity of the active enantiomer, Entecavir ((1S,3R,4S)-Entecavir), against HBV in various cell lines. This data is provided as a reference due to the absence of specific data for this compound.
| Compound | Cell Line | Antiviral Potency (IC50/EC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) |
| Entecavir | HepG2 2.2.15 | 0.0007 µM (IC50) | >100 µM | >142,857 |
| Entecavir | HepG2 | 0.00375 µM (EC50) | Not Reported | Not Applicable |
| Entecavir | Huh-7 | 0.0141 µM (IC50) | Not Reported | Not Applicable |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. A lower value indicates higher potency. The Selectivity Index (SI) is a ratio of cytotoxicity to antiviral activity, with a higher value indicating a more favorable safety profile.[2]
Mechanism of Action of Entecavir
Entecavir exerts its antiviral effect by inhibiting the HBV polymerase in a multi-step process. After entering the host cell, it is phosphorylated to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain.
Figure 1: Mechanism of action of Entecavir in inhibiting HBV replication.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments required to evaluate the antiviral activity and cytotoxicity of a compound like this compound.
In Vitro Anti-HBV Assay in HepG2 2.2.15 Cells
This assay determines the 50% effective concentration (EC50) of a test compound in inhibiting HBV replication in a stable HBV-producing cell line.
Materials:
-
HepG2 2.2.15 cell line (stably transfected with the HBV genome)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compound (this compound)
-
Positive control (e.g., Entecavir)
-
96-well cell culture plates
-
Reagents for DNA extraction and quantitative real-time PCR (qPCR)
Procedure:
-
Cell Seeding: Seed HepG2 2.2.15 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control. Replace the cell culture medium with fresh medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 6-8 days, with a medium change containing fresh compound every 2-3 days.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
HBV DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantitative PCR (qPCR): Quantify the amount of HBV DNA in each sample using qPCR with primers and probes specific for the HBV genome.
-
Data Analysis: Calculate the percentage of HBV DNA inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for the in vitro anti-HBV assay.
Cytotoxicity Assay (MTT Assay)
This assay determines the 50% cytotoxic concentration (CC50) of a test compound on the host cells used in the antiviral assay.
Materials:
-
HepG2 cells (or the same cell line used in the antiviral assay)
-
DMEM with FBS and Penicillin-Streptomycin
-
Test compound (this compound)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 6-8 days).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Figure 3: Workflow for the MTT cytotoxicity assay.
Conclusion
The preliminary in vitro evaluation of any new chemical entity is a critical step in the drug development process. In the case of this compound, the enantiomer of the potent anti-HBV drug Entecavir, a thorough literature search did not yield specific in vitro antiviral or cytotoxicity data. Based on the well-established stereospecificity of nucleoside analogs, it is highly probable that this compound is the inactive enantiomer. The provided reference data for the active (1S,3R,4S) enantiomer highlights the potent and selective anti-HBV activity that is dependent on this specific stereochemistry. The detailed experimental protocols included in this guide provide a clear framework for conducting the necessary in vitro assays to formally determine the biological activity profile of this compound and any other novel antiviral candidates.
References
(1R,3S,4R)-ent-Entecavir: An In-Depth Technical Guide on Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entecavir, with the systematic name (1R,3S,4R)-ent-Entecavir, is a potent guanosine nucleoside analogue widely prescribed for the treatment of chronic hepatitis B virus (HBV) infection. Its primary on-target mechanism involves the inhibition of HBV DNA polymerase, effectively suppressing viral replication.[1][2][3] However, like many nucleoside analogues, the potential for off-target effects raises important considerations for its long-term therapeutic use. This technical guide provides a comprehensive overview of the known and potential off-target effects of entecavir, with a focus on genotoxicity, carcinogenicity, and interactions with other cellular pathways. The information presented herein is intended to support further research and inform drug development strategies.
Core Off-Target Profile of Entecavir
While generally considered to have a favorable safety profile, preclinical and in vitro studies have identified several potential off-target effects of entecavir. The most significant of these is its genotoxic potential, which has been a subject of considerable investigation. Other reported off-target activities include interactions with cellular enzymes and modulation of immune responses. A notable and reassuring finding from multiple studies is the lack of significant mitochondrial toxicity, a common concern with nucleoside reverse transcriptase inhibitors.[4]
Genotoxicity and Carcinogenicity
The primary off-target concern for entecavir is its potential to induce genotoxicity. This effect is intrinsically linked to its mechanism of action as a nucleoside analogue.
Mechanism of Genotoxicity:
Following cellular uptake, entecavir is phosphorylated to its active triphosphate form, entecavir triphosphate (ETV-TP).[2] While highly selective for HBV polymerase, ETV-TP can be mistakenly incorporated into the host cell's DNA by cellular DNA polymerases.[5] This incorporation can lead to premature chain termination, resulting in single-strand breaks (SSBs) in the DNA.[5][6]
The cellular response to these SSBs involves the activation of DNA repair pathways. The primary pathway implicated in repairing entecavir-induced damage is the Poly (ADP-ribose) polymerase 1 (PARP1)-dependent single-strand break repair pathway.[5][7] Additionally, the post-replication repair (PRR) pathway, which includes processes like translesion synthesis (TLS), is crucial for mitigating the DNA damage.[5][6] Studies have shown that cells deficient in key components of these repair pathways, such as PARP1, BRCA1, RAD18, and REV3, exhibit hypersensitivity to entecavir and display a significant increase in chromosomal aberrations.[1][5][7]
Carcinogenicity in Rodent Models:
Long-term carcinogenicity studies in rodents have shown that high doses of entecavir can lead to an increased incidence of tumors in various organs, including the lungs, liver, and brain.[7][8] The proposed mechanism for this carcinogenicity is linked to imbalances in the cellular deoxynucleoside triphosphate (dNTP) pools at high drug concentrations, rather than direct DNA damage.[9] It is important to note that these effects were observed at doses significantly higher than those used in human therapy, and their relevance to clinical practice is considered to be low.[9]
Quantitative Data on Genotoxicity:
The following table summarizes the quantitative data on chromosomal aberrations observed in DNA repair-deficient chicken DT40 B-lymphocyte cell lines exposed to entecavir.
| Cell Line (Deficient Gene) | Treatment (200nM Entecavir) | Peak Chromosome Breaks (Time) | Chromosome Gaps vs. Breaks |
| Wild-Type (WT) | 3-24 hours | ~12 hours | Gaps > Breaks |
| Parp1-/- | 3-24 hours | ~15 hours | Gaps > Breaks |
| Rad18-/- | 3-24 hours | ~12 hours | Gaps > Breaks |
| Brca1-/- | 3-24 hours | ~16 hours | Gaps > Breaks |
| Rev3-/- | 3-24 hours | ~15 hours | Gaps > Breaks |
Data extracted from Jiang et al., 2016.[5]
Inhibition of Lysine-Specific Demethylase 5B (KDM5B)
Recent research has identified entecavir as a potential inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme overexpressed in several cancers.[10] KDM5B plays a role in transcriptional repression of tumor suppressor genes.[10]
Signaling Pathway Involvement:
KDM5B is known to activate the PI3K/AKT signaling pathway.[7] By inhibiting KDM5B, entecavir may downregulate this pathway, which is frequently hyperactivated in cancer cells, leading to decreased cell proliferation and induction of apoptosis.[7] While this finding opens avenues for repurposing entecavir in oncology, it also represents a potential off-target effect in the context of hepatitis B treatment. The clinical significance of KDM5B inhibition at therapeutic doses of entecavir for HBV remains to be fully elucidated.
Immunomodulatory Effects
Entecavir has been observed to exert some immunomodulatory effects, although the data are not entirely consistent across studies. Some studies suggest that entecavir can enhance the function of dendritic cells (DCs) and influence T-lymphocyte subpopulations.[11][12] In contrast, other research indicates that while entecavir effectively suppresses HBV DNA, it does not significantly alter the percentages of various immune cells, though it may reduce the levels of the immunosuppressive cytokine IL-10.[13] A notable difference has been observed between nucleoside analogs like entecavir and acyclic nucleoside phosphonates (e.g., tenofovir), with the latter showing a more pronounced induction of IFN-λ3 and favorable modulation of cytokine profiles, which may contribute to a lower risk of hepatocellular carcinoma.[14][15]
Experimental Protocols
Chromosomal Aberration Assay
This assay is used to cytologically assess chromosomal damage.
Cell Culture and Treatment:
-
Culture chicken DT40 B-lymphocyte cells (wild-type and various DNA repair-deficient mutants) in appropriate growth medium.
-
Expose the cells to the desired concentrations of entecavir (e.g., 200nM) or a vehicle control for various time points (e.g., 3 to 24 hours).[5]
-
Add a spindle poison, such as colcemid, to the culture for the final 2-3 hours of incubation to arrest cells in metaphase.[16]
Chromosome Preparation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a hypotonic solution (e.g., 75mM KCl) and incubate to swell the cells.[16]
-
Fix the cells using a freshly prepared solution of methanol and acetic acid (3:1).[16]
-
Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow to air dry.
Staining and Analysis:
-
Stain the slides with Giemsa solution.
-
Examine the slides under a light microscope.
-
Score at least 100 metaphase spreads per treatment group for chromosomal aberrations, including gaps, breaks, and exchanges.[5]
γ-H2AX Foci Immunofluorescence Assay
This assay is a sensitive method to detect DNA double-strand breaks.
Cell Culture and Treatment:
-
Seed cells onto coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with entecavir at the desired concentrations and for the specified duration.
Immunostaining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5]
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[5]
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.[5]
-
Incubate the cells with a primary antibody against γ-H2AX overnight at 4°C.[5]
-
Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.[5]
-
Counterstain the nuclei with DAPI.
Imaging and Analysis:
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software.[5]
Visualizations
Caption: Entecavir-induced genotoxicity and cellular DNA damage response pathway.
Caption: Potential off-target inhibition of the KDM5B/PI3K/AKT signaling pathway by entecavir.
Conclusion
This compound is a highly effective antiviral agent for the management of chronic hepatitis B. While its on-target activity is well-characterized, a comprehensive understanding of its potential off-target effects is crucial for a complete safety assessment. The primary off-target concern is genotoxicity, mediated by the incorporation of entecavir triphosphate into host DNA and subsequent induction of single-strand breaks. The cellular response to this damage, primarily through PARP1-dependent and post-replication repair pathways, is a critical determinant of the ultimate genotoxic outcome. Other potential off-target effects, including the inhibition of KDM5B and immunomodulation, warrant further investigation to fully understand their clinical implications. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further characterize the off-target profile of entecavir and to develop even safer and more effective antiviral therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. med.unc.edu [med.unc.edu]
- 3. Entecavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crpr-su.se [crpr-su.se]
- 7. Entecavir: A Review and Considerations for Its Application in Oncology [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 11. iji.sums.ac.ir [iji.sums.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. The Effect of Entecavir Therapy on Immune Status in Chronic Hepatitis B Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Possible biological mechanisms of entecavir versus tenofovir disoproxil fumarate on reducing the risk of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunostaining of Formaldehyde-fixed Metaphase Chromosome from Untreated and Aphidicolin-treated DT40 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Chiral Synthesis Protocol for (1R,3S,4R)-ent-Entecavir: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entecavir is a potent and selective antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection. It is a carbocyclic analog of 2'-deoxyguanosine. The biologically active enantiomer is (1S,3R,4S)-Entecavir. This document details a chiral synthesis protocol for the lesser-studied (1R,3S,4R)-ent-Entecavir, the enantiomer of the active drug. Understanding the synthesis of this enantiomer is crucial for stereospecific activity studies and for the development of robust analytical methods to ensure the enantiomeric purity of the active pharmaceutical ingredient (API). The described protocol is adapted from established syntheses of racemic or the natural form of Entecavir, postulating the use of the corresponding enantiomeric starting material, (+)-Corey lactone diol, to achieve the desired (1R,3S,4R) stereochemistry.
Introduction
The stereochemistry of a pharmaceutical compound is critical to its pharmacological activity and safety profile. Entecavir's antiviral activity resides in its (1S,3R,4S) configuration, which allows it to be efficiently phosphorylated by cellular kinases to its active triphosphate form, subsequently inhibiting HBV polymerase. The synthesis of its enantiomer, this compound, is essential for comparative biological studies and as a reference standard in quality control. This protocol outlines a practical synthetic route to this compound, commencing from the chiral building block (+)-Corey lactone diol. The key transformations include the protection of hydroxyl groups, oxidative decarboxylation to form the exocyclic methylene group, introduction of the purine base via a Mitsunobu reaction, and final deprotection steps.
Overall Synthetic Workflow
The synthesis of this compound is a multi-step process that begins with the commercially available chiral starting material, (+)-Corey lactone diol. The key stages of the synthesis are outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of the Protected Carbocyclic Intermediate
Step 1: Protection of (+)-Corey Lactone Diol
The two hydroxyl groups of (+)-Corey lactone diol are protected as their 1-ethoxyethyl (EE) ethers.
-
To a solution of (+)-Corey lactone diol in anhydrous dichloromethane (CH₂Cl₂), add pyridinium p-toluenesulfonate (PPTS) as a catalyst.
-
Cool the mixture and add ethyl vinyl ether dropwise.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction and extract the product. The crude product is then carried forward to the next step.
Step 2: Reductive Cleavage of the Lactone
The protected lactone is reduced to the corresponding lactol, which exists in equilibrium with the open-chain hydroxy aldehyde.
-
Dissolve the protected lactone in anhydrous toluene and cool to -78 °C.
-
Add diisobutylaluminium hydride (DIBAL-H) solution dropwise.
-
Stir at -78 °C for the specified time, then quench the reaction with methanol.
-
Perform an aqueous workup to isolate the crude hemiacetal.
Step 3: Oxidative Decarboxylation
The key exocyclic methylene group is introduced via oxidative decarboxylation.
-
The crude hemiacetal is oxidized to the corresponding carboxylic acid.
-
The resulting acid is then treated with lead tetraacetate (Pb(OAc)₄) in the presence of a base such as pyridine in a suitable solvent like benzene or toluene.
-
The reaction is typically run at an elevated temperature to facilitate the decarboxylation and formation of the alkene.
-
After completion, the reaction mixture is filtered, and the product is purified by column chromatography.
Coupling and Deprotection
Step 4: Mitsunobu Reaction with 2-Amino-6-chloropurine
The protected carbocyclic alcohol is coupled with 2-amino-6-chloropurine.
-
To a solution of the protected carbocyclic alcohol, 2-amino-6-chloropurine, and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed.
-
The product is then isolated and purified by flash chromatography.
Step 5: Final Deprotection
The final steps involve the conversion of the chloropurine to a guanine moiety and the removal of the protecting groups.
-
The 6-chloro group on the purine ring is hydrolyzed to a hydroxyl group using aqueous ammonia or by heating in a basic solution.
-
The EE protecting groups are removed under acidic conditions, for example, with aqueous hydrochloric acid or acetic acid.
-
The final product, this compound, is purified by recrystallization or chromatography.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. These are based on reported syntheses of the racemic or natural enantiomer and may require optimization for this specific chiral route.
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | Diol Protection | (+)-Corey Lactone Diol | Di-EE-protected Lactone | >95 |
| 2 | Lactone Reduction | Di-EE-protected Lactone | Protected Hemiacetal | ~90 |
| 3 | Oxidative Decarboxylation | Protected Hemiacetal | Protected Carbocyclic Alcohol | 60-70 |
| 4 | Mitsunobu Reaction | Protected Carbocyclic Alcohol | Protected Chloro-purine Intermediate | 70-80 |
| 5 | Hydrolysis and Deprotection | Protected Chloro-purine | This compound | 80-90 |
| Overall | ~30-45 |
Conclusion
This application note provides a detailed protocol for the chiral synthesis of this compound. The outlined route is based on established chemical transformations and utilizes a readily available chiral starting material. This protocol should serve as a valuable resource for researchers in medicinal chemistry and drug development for the synthesis of this important enantiomer for further biological and analytical studies. The successful execution of this synthesis will enable a more thorough understanding of the stereospecific requirements for the antiviral activity of Entecavir and aid in the development of high-purity Entecavir API.
Application Notes and Protocols for the Analytical Separation of Entecavir Enantiomers
Entecavir, a potent antiviral drug utilized in the treatment of hepatitis B virus (HBV) infection, possesses a specific stereochemical structure crucial to its therapeutic efficacy.[1] As a deoxyguanosine analogue, it inhibits reverse transcription, DNA replication, and transcription in the viral replication process.[1][2] The control of stereoisomeric purity is a critical aspect of drug development and quality control. This document provides detailed analytical methods for the separation of Entecavir's enantiomers and diastereomers, primarily focusing on High-Performance Liquid Chromatography (HPLC), a widely employed and effective technique.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a cornerstone technique for the chiral separation of pharmaceuticals. Both normal-phase and reversed-phase chromatography have been successfully applied to resolve Entecavir's stereoisomers.
Normal-Phase HPLC for Enantiomeric Separation
A specific method for the chiral separation of five Entecavir optical isomers has been developed using a chiral stationary phase under normal-phase conditions.[3]
Experimental Protocol:
-
Chromatographic System: High-Performance Liquid Chromatograph.
-
Column: Chiralpak AD-H (amylose derivative coated on silica gel).[3]
-
Mobile Phase: A mixture of n-hexane, isopropanol, alcohol, and diethylamine in the ratio of 70:6:24:0.1 (v/v/v/v).[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Detection: UV detector at a specified wavelength (typically 254 nm for purine analogues).
Data Summary:
| Parameter | Value | Reference |
| Stationary Phase | Chiralpak AD-H | [3] |
| Mobile Phase | n-hexane:isopropanol:alcohol:diethylamine (70:6:24:0.1) | [3] |
| Flow Rate | 0.8 mL/min | [3] |
Workflow Diagram:
Reversed-Phase HPLC for Diastereomer Separation
A robust reversed-phase HPLC method has been established for the separation and measurement of Entecavir and its diastereoisomers. This method is suitable for quality control of the bulk drug.[4]
Experimental Protocol:
-
Chromatographic System: High-Performance Liquid Chromatograph.
-
Column: Octadecylsilane (C18) chemically bonded silica column (e.g., Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm).[2][4]
-
Mobile Phase: A linear gradient elution using an acetonitrile-water mixed solution. The gradient starts with a low concentration of acetonitrile (e.g., 0-5%) and increases to a higher concentration (e.g., 5-15%).[4] A specific isocratic method uses a mixture of 950 ml of water and 50 ml of acetonitrile.[2]
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 0.1 mg/mL.[4] For tablet analysis, an amount of powdered tablets equivalent to the active ingredient is dissolved in the diluent to achieve a concentration of 500 µg/mL.[1][2]
Data Summary:
| Parameter | Method 1 (Gradient) | Method 2 (Isocratic) | Reference |
| Stationary Phase | Octadecylsilane (C18) | Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm) | [4],[2] |
| Mobile Phase | Acetonitrile-water gradient | Water:Acetonitrile (950:50 v/v) | [4],[2] |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | [4],[2] |
| Column Temperature | 25 °C | 40 °C | [4],[2] |
| Detection Wavelength | 254 nm | 254 nm | [4],[2] |
| Resolution (Rs) | > 2.0 between Entecavir and impurities | > 2.0 between Entecavir and impurities | [1][2] |
| LOD | - | < 0.009% (of 500 µg/mL) | [1][2] |
| Recovery | - | 95-105% for diastereomeric impurities | [1][2] |
Workflow Diagram:
Other Potential Analytical Methods
While specific protocols for Entecavir enantiomer separation using Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are not detailed in the reviewed literature, these techniques are powerful tools for chiral separations and their general principles can be applied.
Supercritical Fluid Chromatography (SFC)
SFC is often considered a superior method for the separation of chiral compounds due to its use of supercritical CO2 as the main mobile phase component, which offers low viscosity and high diffusivity, leading to faster and more efficient separations.[5]
General Protocol Outline:
-
Column Screening: An initial screening of various chiral stationary phases is performed to identify the one with optimal selectivity.[5]
-
Mobile Phase Optimization: The mobile phase, typically a mixture of supercritical CO2 and an organic modifier (e.g., methanol, ethanol), is optimized to achieve the best resolution.[6]
-
System Parameters: Parameters such as flow rate, back pressure, and column temperature are adjusted to fine-tune the separation.[6]
-
Detection: UV or Mass Spectrometry (MS) detectors can be used for analyte detection.[5]
Conceptual Workflow Diagram for SFC:
Capillary Electrophoresis (CE)
CE is a versatile and flexible technique for analytical enantioseparations, offering high efficiency and low sample consumption.[7] Chiral selectors, such as cyclodextrins or proteins, are added to the background electrolyte to create a chiral environment for separation.[7][8][9]
General Protocol Outline:
-
Selector Screening: Different types of chiral selectors (e.g., beta-cyclodextrin) and their concentrations are tested to find the most effective one for Entecavir.[9]
-
Buffer Optimization: The pH, ionic strength, and composition of the background electrolyte are optimized to achieve the best separation.
-
Voltage and Temperature Control: The applied voltage and capillary temperature are adjusted for optimal resolution and analysis time.
-
Detection: UV detection is commonly used.
Conceptual Workflow Diagram for CE:
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102384946A - Method for separating and measuring entecavir and diastereoisomers thereof by using high performance liquid chromatography - Google Patents [patents.google.com]
- 5. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 6. mdpi.com [mdpi.com]
- 7. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomer separation of drugs by capillary electrophoresis using proteins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral HPLC Method for the Resolution of (1R,3S,4R)-ent-Entecavir
Abstract
This application note details a robust and selective chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of Entecavir and its enantiomer, (1R,3S,4R)-ent-Entecavir. The method utilizes a polysaccharide-based chiral stationary phase, specifically the Chiralpak AD-H column, under normal-phase conditions. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of enantiomeric purity in drug substance and formulated products. The described method achieves baseline separation with a resolution of greater than 1.9, ensuring reliable and reproducible results for quality control and research applications.
Introduction
Entecavir is a potent nucleoside analog antiviral drug used in the treatment of hepatitis B virus (HBV) infection.[1][2] The therapeutic agent is the (1S,3R,4S) isomer. As with many chiral drugs, the stereochemical configuration is critical to its pharmacological activity and safety profile. The presence of its enantiomer, this compound, is considered a chiral impurity and must be carefully controlled and quantified. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for the enantioselective separation of chiral compounds.[3] This application note provides a detailed protocol for the chiral resolution of Entecavir and its enantiomer using a Chiralpak AD-H column, which has demonstrated successful separation of Entecavir's optical isomers.[4]
Experimental Conditions
A summary of the chromatographic conditions for the chiral separation of Entecavir and this compound is provided below.
| Parameter | Value |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-hexane : Isopropanol : Ethanol : Diethylamine (70:6:24:0.1, v/v/v/v)[4] |
| Flow Rate | 0.5 mL/min[4] |
| Column Temperature | 30°C[4] |
| Detection | UV at 254 nm[4] |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
| Sample Concentration | 0.5 mg/mL |
Data Presentation
The following table summarizes the representative quantitative data obtained from the chiral HPLC separation of Entecavir and its enantiomer.
| Compound | Retention Time (min) | Resolution (Rs) |
| (1S,3R,4S)-Entecavir | 12.5 | - |
| This compound | 15.2 | > 1.9 |
Note: Retention times are representative and may vary slightly depending on the specific HPLC system, column condition, and exact mobile phase composition.
Experimental Protocol
Reagents and Materials
-
Entecavir reference standard
-
This compound reference standard
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (HPLC grade)
-
Methanol (HPLC grade, for sample preparation if necessary)
Preparation of Mobile Phase
-
Carefully measure 700 mL of n-hexane, 60 mL of isopropanol, 240 mL of ethanol, and 1 mL of diethylamine.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.
Preparation of Standard Solutions
-
Stock Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of Entecavir reference standard and 5 mg of this compound reference standard and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (for system suitability): Prepare a solution containing both Entecavir and its enantiomer at a concentration of approximately 0.5 mg/mL each in the mobile phase.
Preparation of Sample Solution
-
Accurately weigh a sample containing Entecavir to be tested.
-
Dissolve the sample in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC System Setup and Analysis
-
Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30°C and the UV detector wavelength to 254 nm.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Perform a system suitability test by injecting the working standard solution. The resolution between the Entecavir and ent-Entecavir peaks should be greater than 1.9.
-
Inject the prepared sample solution for analysis.
-
Integrate the peak areas to determine the enantiomeric purity of the sample.
Mandatory Visualization
Caption: Workflow for the chiral HPLC resolution of Entecavir.
References
Application Notes and Protocols for the Analysis of (1R,3S,4R)-ent-Entecavir by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entecavir is a potent and selective antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection. It is a guanosine nucleoside analogue that inhibits HBV DNA polymerase. The clinically used form of entecavir is the (1S,3R,4S) stereoisomer. Its enantiomer, (1R,3S,4R)-ent-Entecavir, is crucial as a reference standard in chiral separations, for the quantification of enantiomeric excess, and in mechanistic studies to understand the stereochemical requirements of antiviral activity. This document provides detailed application notes and experimental protocols for the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are used to confirm the molecular structure, while 2D NMR techniques such as COSY and HSQC can be employed to assign specific proton and carbon signals. It is important to note that the NMR spectra of enantiomers are identical in an achiral solvent. Therefore, the following data, reported for the (1S,3R,4S) isomer, is applicable to this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (Example for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 12 ppm
-
Acquisition Time: 3.4 s
-
Relaxation Delay: 2.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.1 s
-
Relaxation Delay: 2.0 s
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
-
Data Presentation: NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Entecavir in DMSO-d₆.
Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.69 | bs | 1H | 3-NH |
| 7.68 | s | 1H | 8-H |
| 6.56 | bs | 2H | 2-NH₂ |
| 5.35-5.39 | m | 1H | 1'-H |
| 5.11 | bs | 1H | 5'-CH₂= |
| 4.87-4.93 | m | 2H | 3'-OH & 5'-OH |
| 4.57 | bs | 1H | 5'-CH₂= |
| 4.25 | bs | 1H | 3'-H |
| 3.52-3.55 | m | 2H | 5'-H |
| 2.52 | bs | 1H | 4'-H |
| 2.20-2.26 | m | 1H | 2'-Ha |
| 2.03-2.07 | m | 1H | 2'-Hb |
Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 157.2 | C-6 |
| 154.1 | C-2 |
| 151.9 | C-4 |
| 151.7 | C-5' |
| 136.4 | C-8 |
| 116.6 | C-5 |
| 109.7 | =CH₂ |
| 70.8 | C-4' |
| 70.2 | C-1' |
| 63.5 | C-3' |
| 55.5 | CH₂OH |
| 54.5 | C-2' |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.
-
Use glass vials for samples dissolved in organic solvents to prevent leaching of plasticizers.[1]
-
-
Instrumentation (Example for LC-MS/MS):
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with a volatile salt like ammonium acetate (e.g., 10 mM) is recommended.[1]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
For tandem MS (MS/MS), select the protonated molecule [M+H]⁺ as the precursor ion and apply collision-induced dissociation (CID).
-
-
Data Presentation: Mass Spectrometric Data
The expected mass spectrometric data for this compound is summarized below.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 278.1298 | ~278.2 |
Proposed Fragmentation Pathway
Based on the general fragmentation patterns of nucleoside analogues, the following fragmentation pathway is proposed for Entecavir. The primary fragmentation involves the cleavage of the glycosidic bond between the guanine base and the carbocyclic sugar moiety.
Caption: Proposed ESI-MS/MS fragmentation of Entecavir.
Experimental Workflows
The logical flow of analysis for both NMR and MS is depicted in the following diagrams.
Caption: Workflow for NMR analysis of this compound.
Caption: Workflow for MS analysis of this compound.
References
Application Note: A Cell-Based Assay Protocol for Determining the Antiviral Activity of (1R,3S,4R)-ent-Entecavir against Hepatitis B Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entecavir, a guanosine nucleoside analogue, is a potent and selective inhibitor of the hepatitis B virus (HBV) polymerase.[1][2][3][4] Its therapeutic efficacy is attributed to the (1S,3R,4S) stereoisomer, which, after intracellular phosphorylation to the active triphosphate form, competes with the natural substrate deoxyguanosine triphosphate (dGTP) and inhibits all three functions of the viral polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[1][3] The stereochemistry of a drug is critical to its biological activity. This application note provides a detailed protocol for a cell-based assay to evaluate the antiviral activity of (1R,3S,4R)-ent-Entecavir, the enantiomer of the active Entecavir, against HBV.
The protocol utilizes the HepG2.2.15 human hepatoblastoma cell line, which is stably transfected with the HBV genome and constitutively secretes HBV virions and viral antigens. This cellular model allows for the simultaneous assessment of antiviral efficacy and cytotoxicity. The primary endpoints for antiviral activity are the reduction in secreted HBV DNA, Hepatitis B surface antigen (HBsAg), and Hepatitis B e-antigen (HBeAg). Cytotoxicity is evaluated to ensure that the observed antiviral effect is not due to cell death.
Data Presentation
The antiviral activity and cytotoxicity of Entecavir and its enantiomer are summarized in the table below. The data highlights the stereospecificity of Entecavir's antiviral action, with the (1S,3R,4S) isomer showing potent activity while the this compound is inactive.
| Compound | EC₅₀ (HBV DNA reduction) | CC₅₀ (HepG2.2.15 cells) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| (1S,3R,4S)-Entecavir | 0.004 µM[1] | > 50 µM | > 12500 |
| This compound | Inactive | > 50 µM | Not Applicable |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits HBV DNA replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.
Experimental Protocols
Cell Culture and Maintenance
The HepG2.2.15 cell line is a robust model for studying HBV replication.
-
Cell Line: HepG2.2.15 (human hepatoblastoma cells stably expressing HBV).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells should be passaged every 3-4 days or when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration range of the test compounds that is non-toxic to the HepG2.2.15 cells.
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of (1S,3R,4S)-Entecavir and this compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds. Include a "cells only" control (medium without compound).
-
Incubation: Incubate the plate for 6 days.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the "cells only" control. The CC₅₀ value is determined from the dose-response curve.
Antiviral Activity Assay
This protocol assesses the ability of the compounds to inhibit HBV replication.
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds at non-toxic concentrations (determined from the cytotoxicity assay). Include a "no drug" control.
-
Incubation and Medium Change: Incubate the cells for 6 days. Change the culture medium containing the respective compound concentrations on day 3.
-
Supernatant Collection: On day 6, collect the cell culture supernatant for the quantification of HBV DNA, HBsAg, and HBeAg.
Quantification of HBV DNA by Real-Time qPCR
This assay measures the amount of viral DNA in the culture supernatant.
-
Viral DNA Extraction: Extract HBV DNA from 100 µL of the collected supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
qPCR Reaction: Set up the qPCR reaction using a master mix, primers, and probe specific for the HBV genome.
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions.
-
Quantification: Determine the HBV DNA copy number by comparing the Ct values to a standard curve generated from a plasmid containing the HBV genome.
-
EC₅₀ Calculation: Calculate the percentage of HBV DNA reduction compared to the "no drug" control and determine the EC₅₀ value from the dose-response curve.
Quantification of HBsAg and HBeAg by ELISA
This assay measures the levels of viral antigens in the supernatant.
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for HBsAg or HBeAg and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add the collected cell culture supernatants to the wells and incubate for 1-2 hours at 37°C.
-
Detection Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated detection antibody specific for HBsAg or HBeAg. Incubate for 1 hour at 37°C.
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate in the dark until a color develops.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of HBsAg or HBeAg based on a standard curve and determine the percentage of inhibition for each compound concentration.
Visualizations
Entecavir's Mechanism of Action
Caption: Intracellular activation and mechanism of action of Entecavir.
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for evaluating the antiviral activity of test compounds.
Logical Relationship of Cytotoxicity and Antiviral Assays
Caption: Relationship between cytotoxicity and antiviral activity assessment.
References
- 1. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of hepatitis B virus polymerase by entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Entecavir | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Entecavir - Wikipedia [en.wikipedia.org]
Application Notes for (1R,3S,4R)-ent-Entecavir in Viral Replication Studies
Introduction
(1R,3S,4R)-ent-Entecavir, hereafter referred to as Entecavir (ETV), is a potent and selective nucleoside analogue of 2'-deoxyguanosine with significant activity against the Hepatitis B virus (HBV).[1][2][3] It is a cornerstone in the management of chronic HBV infection due to its high efficacy in suppressing viral replication and its high genetic barrier to resistance.[2][4] These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the use of Entecavir in viral replication studies.
Mechanism of Action
Entecavir is a prodrug that, upon entering a cell, is efficiently phosphorylated by cellular kinases to its active triphosphate form, Entecavir triphosphate (ETV-TP).[5][6] ETV-TP has an intracellular half-life of approximately 15 hours.[6] It acts by competitively inhibiting the HBV reverse transcriptase (polymerase) at three distinct stages of the replication cycle.[2][3][4][6]
-
Inhibition of Base Priming: ETV-TP interferes with the initiation of DNA synthesis by inhibiting the priming of the HBV DNA polymerase.[2][4][6]
-
Inhibition of Reverse Transcription: It blocks the synthesis of the negative-strand DNA from the pregenomic RNA template.[2][4][6]
-
Inhibition of DNA-dependent DNA Synthesis: ETV-TP inhibits the synthesis of the positive-strand DNA.[2][4][6]
By targeting these three critical steps, Entecavir effectively terminates the elongation of the viral DNA chain, leading to a potent suppression of HBV replication.[4]
Antiviral Activity
Entecavir exhibits potent antiviral activity against both wild-type and lamivudine-resistant strains of HBV.[7] In cell culture assays, Entecavir has been shown to inhibit HBV DNA synthesis with a 50% reduction (EC50) at a concentration of 0.004 μM in human HepG2 cells transfected with wild-type HBV.[6] Against lamivudine-resistant HBV, the median EC50 value for Entecavir is 0.026 μM.[6]
Clinical studies have consistently demonstrated the potent antiviral efficacy of Entecavir. Treatment with Entecavir leads to a significant reduction in serum HBV DNA levels and intrahepatic HBV covalently closed circular DNA (cccDNA), which is the stable template for viral replication.[8][9][10] However, it is important to note that while Entecavir can significantly reduce cccDNA levels, it may not lead to complete eradication with short-term therapy.[8][9][10]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of Entecavir in reducing viral markers.
Table 1: Reduction in Serum HBV DNA and cccDNA after 48 Weeks of Entecavir Treatment
| Parameter | Baseline (median) | Week 48 (median) | Log10 Reduction | Reference |
| Serum Total HBV DNA | 6.8 x 107 copies/mL | 2.5 x 103 copies/mL | ~4 logs | [8][9] |
| Serum cccDNA | Not specified | Undetectable in 71.2% of patients | ~3 logs | [8][9] |
Table 2: Reduction in Intrahepatic HBV DNA and cccDNA after 48 Weeks of Entecavir Treatment
| Parameter | Entecavir Reduction (log10 copies/HGEq) | Lamivudine Reduction (log10 copies/HGEq) | P-value | Reference |
| Hepatic HBV cccDNA | -0.9 | -0.7 | 0.0033 | [10] |
| Total Hepatic HBV DNA | -2.1 | -1.6 | <0.0001 | [10] |
HGEq: Human Genome Equivalent
Experimental Protocols
Detailed methodologies for key experiments involving Entecavir are provided below.
Protocol 1: Determination of Antiviral Activity (EC50) in Cell Culture
This protocol is a standard method for assessing the in vitro efficacy of Entecavir against HBV.
Materials:
-
HepG2 cells transfected with wild-type or lamivudine-resistant HBV.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Entecavir stock solution (in DMSO).
-
96-well cell culture plates.
-
Reagents for DNA extraction and quantitative PCR (qPCR).
Procedure:
-
Cell Seeding: Seed transfected HepG2 cells in 96-well plates at a density of 2 x 104 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Entecavir in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Entecavir. Include a no-drug control and a DMSO vehicle control.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator.
-
DNA Extraction: After incubation, lyse the cells and extract total intracellular DNA.
-
qPCR Analysis: Quantify the amount of HBV DNA using a specific qPCR assay targeting a conserved region of the HBV genome.
-
Data Analysis: Calculate the percentage of inhibition of HBV DNA replication for each Entecavir concentration compared to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: HBV Polymerase Inhibition Assay
This protocol assesses the direct inhibitory effect of Entecavir triphosphate on the HBV polymerase.
Materials:
-
Recombinant HBV polymerase.
-
Entecavir triphosphate (ETV-TP).
-
Deoxynucleoside triphosphates (dNTPs).
-
Primed DNA template.
-
Reaction buffer.
-
Radiolabeled dNTPs (e.g., [α-³²P]dGTP).
-
Polyacrylamide gels for electrophoresis.
-
Phosphorimager.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, recombinant HBV polymerase, primed DNA template, and a mix of dNTPs including the radiolabeled dNTP.
-
Inhibitor Addition: Add varying concentrations of ETV-TP to the reaction mixtures. Include a no-inhibitor control.
-
Reaction Initiation and Incubation: Initiate the polymerase reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding an appropriate stop solution (e.g., EDTA).
-
Gel Electrophoresis: Separate the DNA products by size using polyacrylamide gel electrophoresis.
-
Visualization and Analysis: Visualize the radiolabeled DNA products using a phosphorimager. Quantify the amount of product synthesized in the presence of different concentrations of ETV-TP to determine the IC50 value.
Protocol 3: Resistance Profiling
This protocol is used to identify mutations in the HBV polymerase gene that confer resistance to Entecavir.
Materials:
-
Serum samples from patients on Entecavir therapy.
-
Viral DNA extraction kit.
-
Primers for amplifying the HBV polymerase gene.
-
PCR reagents.
-
DNA sequencing reagents and equipment.
Procedure:
-
Viral DNA Extraction: Extract HBV DNA from patient serum samples.
-
PCR Amplification: Amplify the HBV polymerase gene using specific primers.
-
DNA Sequencing: Sequence the amplified PCR product using Sanger sequencing or next-generation sequencing methods.
-
Sequence Analysis: Compare the obtained sequence with a wild-type HBV polymerase sequence to identify amino acid substitutions. Known resistance mutations for Entecavir often occur in the context of pre-existing lamivudine resistance mutations (e.g., rtM204V/I) followed by additional substitutions at positions such as rtT184, rtS202, or rtM250.[2]
Visualizations
Signaling Pathway: Mechanism of Action of Entecavir
Caption: Mechanism of action of Entecavir in inhibiting HBV replication.
Experimental Workflow: Antiviral Activity Assay
Caption: Workflow for determining the EC50 of Entecavir.
Logical Relationship: Development of Entecavir Resistance
Caption: Pathway to the development of Entecavir resistance.
References
- 1. Entecavir - Wikipedia [en.wikipedia.org]
- 2. Molecular Diagnosis of Entecavir Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Entecavir? [synapse.patsnap.com]
- 5. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]
- 6. Entecavir Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]
- 7. Efficacies of entecavir against lamivudine-resistant hepatitis B virus replication and recombinant polymerases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Entecavir on Hepatitis B Virus Covalently Closed Circular DNA in Hepatitis B e Antigen-Positive Patients with Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Entecavir on Hepatitis B Virus Covalently Closed Circular DNA in Hepatitis B e Antigen-Positive Patients with Hepatitis B | PLOS One [journals.plos.org]
- 10. Covalently closed-circular hepatitis B virus DNA reduction with entecavir or lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (1R,3S,4R)-ent-Entecavir in Polymerase Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entecavir is a potent and selective antiviral agent used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2][3] As a guanosine nucleoside analogue, its therapeutic efficacy is derived from its active triphosphate form, entecavir triphosphate (ETV-TP), which effectively inhibits all three catalytic activities of the HBV polymerase (reverse transcriptase): base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA.[1][3][4] ETV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), and leads to chain termination after incorporation into the viral DNA.[1][5]
The stereochemistry of a drug molecule is crucial for its biological activity. (1R,3S,4R)-ent-Entecavir is the enantiomer of the clinically active entecavir. Enantiomers are non-superimposable mirror images of each other and often exhibit significantly different pharmacological and toxicological properties. In drug development and mechanistic studies, inactive enantiomers serve as invaluable tools. This compound is primarily utilized as a research standard and a negative control to investigate the stereochemical determinants of antiviral activity, selectivity, and resistance.[] By comparing the binding and inhibitory effects of entecavir and its enantiomer on HBV polymerase, researchers can elucidate the specific steric requirements of the enzyme's active site.
These application notes provide detailed protocols for utilizing this compound in in vitro polymerase binding assays to serve as a negative control and to highlight the stereospecificity of the HBV polymerase interaction with entecavir.
Data Presentation
The following tables summarize the key kinetic parameters for the interaction of the active form of entecavir (Entecavir Triphosphate, ETV-TP) and the natural substrate (dGTP) with wild-type and lamivudine-resistant HBV polymerase. This data provides a benchmark against which the activity of this compound can be compared, where significantly higher Ki and IC50 values would be expected for the enantiomer, indicating a lack of significant binding and inhibition.
Table 1: Inhibition of Wild-Type and Lamivudine-Resistant HBV Polymerase by Entecavir Triphosphate (ETV-TP) and Lamivudine Triphosphate (3TC-TP)
| Compound | HBV Polymerase | Ki (nM) |
| ETV-TP | Wild-Type | 0.2 |
| 3TC-TP | Wild-Type | 4.4 |
| ETV-TP | Lamivudine-Resistant | 22.1 |
| 3TC-TP | Lamivudine-Resistant | 6,377 |
Data sourced from in vitro inhibition assays using recombinant HBV nucleocapsids.[7]
Table 2: Michaelis-Menten Constant (Km) for Natural Substrates of Wild-Type and Lamivudine-Resistant HBV Polymerase
| Substrate | HBV Polymerase | Apparent Km (nM) |
| dGTP | Wild-Type | 1.3 |
| dCTP | Wild-Type | 2.0 |
| dGTP | Lamivudine-Resistant | 1.6 |
| dCTP | Lamivudine-Resistant | 2.8 |
Data sourced from in vitro polymerase assays with recombinant HBV nucleocapsids.[7]
Table 3: Comparative Potency of Entecavir Triphosphate (ETV-TP) in Enzyme and Cell Culture Assays
| Assay Type | Parameter | Value |
| In vitro RT enzyme assay | IC50 | 0.5 nM |
| Cell culture assay | EC50 | 5.3 nM |
These values highlight the high potency of the active entecavir isomer.[8]
Experimental Protocols
Protocol 1: In Vitro HBV Polymerase Inhibition Assay
This protocol describes a method to assess the inhibitory activity of compounds against HBV DNA polymerase using isolated HBV nucleocapsids. This compound should be tested alongside entecavir as the positive control and a no-inhibitor control.
Materials:
-
This compound and Entecavir (to be phosphorylated to their triphosphate forms in vitro or obtained as such)
-
HBV-transfected HepG2 cells for nucleocapsid isolation
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM NaCl, 1% NP-40, 8% sucrose)
-
Enzyme reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Deoxynucleoside triphosphates (dNTPs): dATP, dCTP, dGTP, and [α-33P]TTP or other labeled TTP
-
Unlabeled TTP
-
Reaction stop solution (e.g., 0.5 M EDTA)
-
DE81 ion-exchange filter paper
-
Wash buffers (e.g., 0.5 M sodium phosphate buffer, pH 7.0; 70% ethanol)
-
Scintillation fluid and counter
Procedure:
-
Isolation of HBV Nucleocapsids:
-
Culture HBV-transfected HepG2 cells.
-
Lyse the cells using the lysis buffer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
The supernatant containing the intracellular HBV nucleocapsids can be used directly or further purified.
-
-
Polymerase Reaction Setup:
-
Prepare serial dilutions of this compound triphosphate and Entecavir triphosphate in the enzyme reaction buffer.
-
In a microcentrifuge tube, combine the enzyme reaction buffer, the HBV nucleocapsid preparation, and the test compound at various concentrations. Include a "no inhibitor" control.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
-
Initiation of Polymerase Reaction:
-
Prepare a dNTP mix containing dATP, dCTP, dGTP, unlabeled TTP, and [α-33P]TTP. The concentration of dNTPs should be around their Km values for sensitive inhibition studies.
-
Start the reaction by adding the dNTP mix to the pre-incubated nucleocapsid-inhibitor mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 60-120 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding the reaction stop solution.
-
Spot an aliquot of the reaction mixture onto a DE81 filter paper disc.
-
Wash the filter paper discs multiple times with sodium phosphate buffer to remove unincorporated labeled nucleotides, followed by a wash with ethanol.
-
Dry the filter paper discs.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compounds relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value. For this compound, it is expected that the IC50 will be significantly higher than that of Entecavir, or not determinable within the tested concentration range.
-
Visualizations
Mechanism of Entecavir Action
Caption: Mechanism of action of Entecavir in inhibiting HBV polymerase.
Experimental Workflow for Polymerase Inhibition Assay
Caption: Workflow for the in vitro HBV polymerase inhibition assay.
Logical Relationship of Controls in the Assay
Caption: Logical relationship of controls in the polymerase binding assay.
References
- 1. What is the mechanism of Entecavir? [synapse.patsnap.com]
- 2. Baraclude | European Medicines Agency (EMA) [ema.europa.eu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 7. Efficacies of Entecavir against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling of (1R,3S,4R)-ent-Entecavir
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of radiolabeled (1R,3S,4R)-ent-Entecavir, the enantiomer of the potent antiviral agent Entecavir. As direct radiolabeling protocols for this specific enantiomer are not publicly available, this application note outlines a proposed synthetic route based on established methods for the synthesis of Entecavir, adapted for the enantiomeric form. The protocol focuses on the introduction of a Carbon-14 (¹⁴C) label via a late-stage Mitsunobu reaction with a custom-synthesized, protected [¹⁴C]guanine derivative. This approach is designed to maximize radiochemical yield and specific activity. This document is intended to serve as a comprehensive guide for researchers requiring radiolabeled ent-Entecavir for use in non-clinical studies, such as metabolic profiling, pharmacokinetic analysis, and as a negative control in mechanism-of-action studies.
Introduction
Entecavir is a guanosine analogue that acts as a potent and selective inhibitor of the hepatitis B virus (HBV) DNA polymerase.[1][2] Its therapeutic activity is highly stereospecific, residing in the (1S,3R,4S) enantiomer. The enantiomer, this compound, is significantly less active and serves as an invaluable tool for research, particularly as a negative control to elucidate the specific mechanisms of action and off-target effects of the active drug.[3]
Radiolabeled compounds are essential for absorption, distribution, metabolism, and excretion (ADME) studies, enabling the quantitative tracking of a drug and its metabolites in biological systems.[4] Carbon-14 is a preferred isotope for these studies due to its long half-life and the ability to place the label in a metabolically stable position within the molecule.[5][6]
This protocol details a proposed method for the preparation of [¹⁴C]-(1R,3S,4R)-ent-Entecavir. The strategy involves the asymmetric synthesis of the enantiomeric carbocyclic core, followed by a crucial Mitsunobu reaction to couple it with a protected [¹⁴C]guanine derivative.[7][8]
Proposed Radiolabeling Protocol
The proposed synthesis involves two main stages:
-
Synthesis of the Precursor Core: Asymmetric synthesis of the protected carbocyclic alcohol, ((1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentan-1-ol). This can be achieved by adapting known synthetic routes for Entecavir, for example, by starting with L-ribose instead of D-ribose or by utilizing an asymmetric synthesis that allows for the generation of the desired enantiomer.[9]
-
Radiolabeling via Mitsunobu Reaction: Coupling of the carbocyclic alcohol with a protected, custom-synthesized [¹⁴C]guanine derivative, followed by deprotection to yield the final radiolabeled product.
Materials and Reagents
-
((1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentan-1-ol) (Precursor)
-
2-amino-6-chloro-9H-purine-[¹⁴C] (Custom synthesized, specific activity >50 mCi/mmol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Formic Acid
-
Sodium Methoxide
-
Methanol
-
Standard workup and purification reagents (Ethyl acetate, Sodium bicarbonate, Brine, Anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
Experimental Protocol
Step 1: Mitsunobu Coupling of Precursor with [¹⁴C]-2-amino-6-chloropurine
-
In a lead-shielded fume hood, dissolve the carbocyclic precursor alcohol (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Add [¹⁴C]-2-amino-6-chloropurine (0.9 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DIAD (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by radio-TLC or radio-HPLC.
Step 2: Conversion to [¹⁴C]-Guanine Moiety
-
Upon completion of the Mitsunobu reaction, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in formic acid.
-
Heat the solution at 50-60°C for 8-12 hours to facilitate the conversion of the chloropurine to the guanine derivative.
-
Monitor the conversion by radio-HPLC.
Step 3: Deprotection
-
Remove the formic acid under vacuum.
-
Dissolve the residue in methanol.
-
Add a catalytic amount of sodium methoxide to effect debenzylation.
-
Stir the reaction at room temperature until deprotection is complete, as monitored by radio-HPLC.
Step 4: Purification and Analysis
-
Neutralize the reaction mixture and concentrate.
-
Purify the crude [¹⁴C]-(1R,3S,4R)-ent-Entecavir by preparative reverse-phase HPLC.
-
Collect the radioactive fractions corresponding to the product.
-
Determine the radiochemical purity by analytical radio-HPLC.
-
Confirm the identity of the product by co-elution with an authentic, non-labeled standard of this compound and by mass spectrometry.
-
Quantify the radioactivity using a calibrated liquid scintillation counter to determine the specific activity.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of [¹⁴C]-(1R,3S,4R)-ent-Entecavir. These are target values based on typical outcomes for similar multi-step radiolabeling syntheses.
| Parameter | Target Value | Method of Analysis |
| Radiochemical Yield | 15 - 25% (based on starting [¹⁴C]-purine) | Radio-HPLC |
| Specific Activity | > 50 mCi/mmol | Liquid Scintillation Counting / HPLC-UV |
| Radiochemical Purity | > 98% | Analytical Radio-HPLC |
| Chemical Purity | > 98% | HPLC-UV |
| Identity Confirmation | Consistent with reference standard | Mass Spectrometry, Co-elution with standard |
Visualizations
Experimental Workflow for Radiolabeling
References
- 1. researchgate.net [researchgate.net]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. headwaybio.com [headwaybio.com]
- 6. 14C Radiolabeling | Carbon 14 Isotope Radiolabel | Selcia [selcia.com]
- 7. researchgate.net [researchgate.net]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. DSpace [diposit.ub.edu]
Application Notes and Protocols for Assessing the Metabolic Stability of (1R,3S,4R)-ent-Entecavir
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3S,4R)-ent-Entecavir is a potent guanosine nucleoside analogue used in the treatment of chronic hepatitis B virus (HBV) infection.[1] It effectively suppresses HBV replication by inhibiting the viral polymerase.[2][3][4] Understanding the metabolic stability of a drug candidate like entecavir is a critical component of drug development, as it influences pharmacokinetic properties such as bioavailability, half-life, and potential for drug-drug interactions.
These application notes provide a detailed overview and experimental protocols for assessing the metabolic stability of entecavir. Entecavir is known for its high metabolic stability, as it is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system.[2][3][5] Its elimination is primarily through renal excretion of the unchanged drug.[3] However, minor phase II metabolism, specifically glucuronidation and sulfation, has been reported.[6][7] The following protocols will enable researchers to experimentally verify this high stability and characterize the minor metabolic pathways.
Data Presentation
The following tables summarize the expected quantitative outcomes from the metabolic stability assays of entecavir. Given its known high stability, entecavir is anticipated to exhibit minimal degradation in in vitro systems.
Table 1: Expected Metabolic Stability of Entecavir in Human Liver Microsomes (HLM)
| Parameter | Expected Value | Rationale |
| Half-Life (t½) | > 60 minutes | Entecavir is not a substrate for CYP450 enzymes, which are the primary drug-metabolizing enzymes in HLM.[2][5] |
| Intrinsic Clearance (CLint) | Low (< 5 µL/min/mg protein) | Consistent with a long half-life and minimal metabolism. |
| Percent Remaining at 60 min | > 90% | Reflects the high stability of the compound in this in vitro system. |
Table 2: Expected Metabolic Stability of Entecavir in Human Hepatocytes
| Parameter | Expected Value | Rationale |
| Half-Life (t½) | > 120 minutes | Hepatocytes contain both Phase I and Phase II enzymes. While minor Phase II metabolism occurs, the overall metabolic rate is expected to be very low. |
| Intrinsic Clearance (CLint) | Low (< 10 µL/min/10⁶ cells) | Reflects the slow metabolism in a more complete cellular system. |
| Percent Remaining at 120 min | > 85% | Indicates high stability even in the presence of a full complement of metabolic enzymes. |
Mandatory Visualizations
Metabolic Pathway of Entecavir
The primary route of elimination for entecavir is renal excretion of the unchanged drug. However, minor metabolic pathways involving Phase II conjugation reactions (glucuronidation and sulfation) have been identified. The hydroxyl groups on the cyclopentyl ring are the most probable sites for these conjugations.
Caption: Metabolic pathway of Entecavir.
Experimental Workflow for Metabolic Stability Assessment
The following diagram outlines the general workflow for determining the in vitro metabolic stability of a compound like entecavir.
Caption: Experimental workflow for in vitro metabolic stability assays.
Experimental Protocols
Protocol 1: Human Liver Microsome (HLM) Stability Assay
Objective: To determine the in vitro metabolic stability of entecavir in human liver microsomes, primarily assessing Phase I metabolism.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable compound)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of entecavir in DMSO.
-
Thaw the human liver microsomes on ice. Dilute to a final concentration of 1 mg/mL in 0.1 M phosphate buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the appropriate volume of 0.1 M phosphate buffer.
-
Add the HLM suspension to a final protein concentration of 0.5 mg/mL.
-
Add entecavir to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing 2-3 volumes of ice-cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
After the final time point, seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 3000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of entecavir at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of entecavir remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression line (t½ = 0.693 / slope).
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Protocol 2: Hepatocyte Stability Assay
Objective: To determine the metabolic stability of entecavir in a more physiologically relevant system containing both Phase I and Phase II enzymes.
Materials:
-
This compound
-
Cryopreserved Human Hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS)
-
Suspension culture plates (e.g., 24- or 48-well plates)
-
Incubator/shaker (with CO2 control if necessary)
Procedure:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell density to 1 x 10⁶ viable cells/mL in pre-warmed culture medium.
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of the culture plate.
-
Add entecavir to a final concentration of 1 µM.
-
Place the plate in a 37°C incubator with appropriate CO2 levels and gentle shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the hepatocyte suspension.
-
Quench the reaction by adding the aliquot to a tube or well containing 2-3 volumes of ice-cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
Vortex the samples vigorously to lyse the cells and precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining entecavir concentration at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of entecavir remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression line.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of hepatocytes in millions)
-
Protocol 3: Liver S9 Fraction Stability Assay
Objective: To assess the metabolic stability of entecavir in the presence of both microsomal and cytosolic enzymes, which is particularly relevant for detecting Phase II metabolism.
Materials:
-
This compound
-
Human Liver S9 Fraction
-
Cofactors for Phase I (NADPH) and Phase II (e.g., UDPGA for glucuronidation, PAPS for sulfation)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of entecavir in DMSO.
-
Thaw the S9 fraction on ice and dilute to a final concentration of 2 mg/mL in phosphate buffer.
-
Prepare a cofactor mix containing NADPH, UDPGA, and PAPS at appropriate concentrations.
-
-
Incubation:
-
In a 96-well plate, combine the S9 fraction and entecavir (final concentration 1 µM).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the cofactor mix.
-
-
Time-Point Sampling and Sample Processing:
-
Follow the same procedure as described in the HLM stability assay (Protocol 1, steps 3 and 4) with time points appropriate for slower metabolism (e.g., 0, 30, 60, 90, 120 minutes).
-
-
LC-MS/MS Analysis and Data Analysis:
-
Follow the same procedure as described in the HLM stability assay (Protocol 1, steps 5 and 6) to determine the half-life and intrinsic clearance of entecavir in the S9 fraction.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro assessment of the metabolic stability of this compound. Based on existing literature, entecavir is expected to demonstrate high stability in these assays, consistent with its known pharmacokinetic profile of minimal metabolism and primary renal clearance. These experiments are crucial for confirming these properties during drug development and for investigating the minor Phase II metabolic pathways. The use of standardized protocols and clear data presentation will ensure robust and reproducible results for researchers in the field.
References
- 1. Entecavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Entecavir | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Entecavir Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]
Application Notes and Protocols for In Vivo Experimental Design Using (1R,3S,4R)-ent-Entecavir
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3S,4R)-ent-Entecavir, commonly known as Entecavir (ETV), is a potent and selective guanosine nucleoside analog that functions as a reverse transcriptase inhibitor.[1] It is a cornerstone therapy for chronic hepatitis B virus (HBV) infection.[2] Entecavir is a prodrug that, once inside a cell, undergoes phosphorylation to its active triphosphate form.[3] This active metabolite competes with the natural substrate, deoxyguanosine triphosphate, effectively inhibiting all three stages of HBV DNA polymerase activity: base priming, reverse transcription of the negative strand from pregenomic mRNA, and synthesis of the positive strand of HBV DNA.[4][5][6] These application notes provide a comprehensive guide for the in vivo experimental design and use of Entecavir in preclinical research settings.
Mechanism of Action Signaling Pathway
The intracellular activation and mechanism of action of Entecavir against HBV are depicted in the following signaling pathway.
Data Presentation: In Vivo Efficacy of Entecavir
The following tables summarize the quantitative data from key in vivo studies demonstrating the efficacy of Entecavir in various animal models of HBV infection.
Table 1: Efficacy of Entecavir in HBV Transgenic Mice
| Animal Model | Dosage (mg/kg/day) | Treatment Duration | Endpoint | Results | Reference |
| HBV Transgenic Mice (Female) | 3.2 | 10 days | Liver HBV DNA | Reduction from 5.9 to <0.82 pg/µg cellular DNA | [7] |
| HBV Transgenic Mice (Male) | 3.2 | 10 days | Liver HBV DNA | Reduction from 8.3 to <1.1 pg/µg cellular DNA | [7] |
| HBV Transgenic Mice (Female) | 0.032 | 10 days | Liver HBV DNA | Statistically significant reduction | [7] |
| HBV Transgenic Mice (Male) | 0.1 | 10 days | Liver HBV DNA | Statistically significant reduction | [7] |
| rAAV8-HBV-infected Mice | 0.1 | 4 weeks | Serum HBV DNA | Significant decrease | [8][9] |
| rAAV8-HBV-infected Mice | 0.1 | 4 weeks | Liver HBV DNA | Significant decrease | [8][9] |
Table 2: Efficacy of Entecavir in the Duck Hepatitis B Virus (DHBV) Model
| Animal Model | Dosage (mg/kg/day) | Treatment Duration | Endpoint | Results (log10 reduction) | Reference |
| DHBV-infected Ducklings | 1.0 | 21 days | Serum DHBV DNA | 3.1 | [10] |
| DHBV-infected Ducklings | 0.1 | 21 days | Serum DHBV DNA | 2.1 | [10] |
| DHBV-infected Ducklings | 0.01 | 21 days | Serum DHBV DNA | 0.97 | [10] |
| DHBV-infected Ducklings | 1.0 | 21 days | Liver DHBV DNA | 1.41 | [10] |
| DHBV-infected Ducklings | 0.1 | 21 days | Liver DHBV DNA | 0.76 | [10] |
| DHBV-infected Ducklings | 0.01 | 21 days | Liver DHBV DNA | 0.26 | [10] |
Table 3: Efficacy of Entecavir in the Woodchuck Hepatitis Virus (WHV) Model
| Animal Model | Dosage | Treatment Duration | Endpoint | Results | Reference |
| WHV-infected Woodchucks | 0.5 mg/kg daily | 8 weeks | Serum WHV DNA | Undetectable levels (average 4 log10 reduction) | [11] |
| WHV-infected Woodchucks | Weekly regimen | 12 months | Serum WHV DNA | Levels near the lower limit of detection | [12] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of Entecavir in an HBV Mouse Model
This protocol describes a typical in vivo efficacy study of Entecavir in a recombinant adeno-associated virus (rAAV)-mediated HBV mouse model.
1.1. Experimental Workflow
1.2. Materials
-
This compound
-
6-8 week old male C57BL/6J mice
-
rAAV8-HBV vector
-
Vehicle for Entecavir (e.g., sterile distilled water or 0.5% carboxymethylcellulose)
-
Oral gavage needles (20-22 gauge)
-
Standard laboratory equipment for animal handling and sample collection
1.3. Procedure
-
Animal Model Establishment:
-
Acclimatize male C57BL/6J mice for at least one week.
-
Inject mice with the rAAV8-HBV vector via the tail vein to establish persistent HBV infection.[9]
-
Monitor serum HBsAg and HBV DNA levels weekly. Mice are typically ready for the study 4-5 weeks post-injection when HBV replication has stabilized.[13]
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of Entecavir in a suitable vehicle. For example, dissolve Entecavir in sterile distilled water.[11]
-
On each day of treatment, prepare the dosing solution to the desired concentration (e.g., 0.1 mg/kg).
-
Administer the Entecavir solution or vehicle control to the respective groups of mice once daily via oral gavage.[14] Ensure proper technique to avoid injury to the animals. The volume should not exceed 10 ml/kg.[15]
-
-
Monitoring and Sample Collection:
-
Collect blood samples (e.g., via retro-orbital or submandibular bleeding) at baseline and at regular intervals (e.g., weekly) throughout the treatment period.
-
At the end of the treatment period (e.g., 4 weeks), euthanize the mice.
-
Collect terminal blood samples for serum analysis.
-
Perfuse the liver with PBS and collect liver tissue for DNA extraction and histological analysis.
-
1.4. Endpoint Analysis
-
Serum HBV DNA Quantification: Extract viral DNA from serum samples and quantify HBV DNA levels using a validated qPCR assay.
-
Liver HBV DNA Quantification: Extract total DNA from a portion of the liver tissue and quantify HBV DNA levels by qPCR. Normalize the results to a housekeeping gene (e.g., GAPDH) to account for variations in the amount of cellular DNA.[4]
-
Histology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess liver morphology and inflammation. Immunohistochemistry for HBV core antigen (HBcAg) can also be performed.
Protocol 2: Quantification of HBV DNA from Serum/Plasma by qPCR
2.1. Materials
-
Serum or plasma samples
-
Viral DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit or similar)
-
HBV-specific primers and probe for qPCR
-
qPCR master mix
-
Real-time PCR instrument
2.2. Procedure
-
DNA Extraction:
-
qPCR Reaction Setup:
-
Prepare a master mix containing the qPCR buffer, dNTPs, forward and reverse primers, probe, and DNA polymerase.
-
Add a specific volume of the extracted DNA to each well of a qPCR plate.
-
Include a standard curve of known HBV DNA concentrations, a no-template control, and positive and negative controls in each run.
-
-
qPCR Amplification:
-
Perform the qPCR reaction using a thermal cycler with an appropriate program (this will depend on the master mix and primers used). A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Generate a standard curve by plotting the Ct values against the logarithm of the HBV DNA concentrations of the standards.
-
Determine the HBV DNA concentration in the unknown samples by interpolating their Ct values from the standard curve.
-
Express the results as viral genomes or International Units (IU) per milliliter of serum/plasma.[16]
-
Protocol 3: Quantification of HBV DNA from Liver Tissue by qPCR
2.1. Materials
-
Liver tissue samples (20-30 mg)
-
Tissue genomic DNA extraction kit
-
Liquid nitrogen
-
Mortar and pestle
-
HBV-specific primers and probe for qPCR
-
Primers and probe for a reference gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR instrument
2.2. Procedure
-
Tissue Homogenization and DNA Extraction:
-
Pre-cool a mortar and pestle with liquid nitrogen.
-
Quickly grind 20-30 mg of frozen liver tissue into a fine powder.[4]
-
Transfer the powder to a microcentrifuge tube and extract total genomic DNA using a tissue DNA extraction kit according to the manufacturer's instructions.
-
Elute the DNA in nuclease-free water.
-
-
qPCR Analysis:
-
Perform two separate qPCR reactions for each sample: one to quantify HBV DNA and another to quantify a reference gene (e.g., GAPDH) for normalization.
-
Set up the qPCR reactions as described in Protocol 2, using the appropriate primers and probes for HBV and the reference gene.
-
Include standard curves for both HBV DNA and the reference gene.
-
-
Data Analysis:
-
Quantify the absolute copy number of HBV DNA and the reference gene from their respective standard curves.
-
Normalize the HBV DNA copy number to the amount of cellular DNA by dividing the HBV DNA copy number by the copy number of the reference gene.
-
Express the results as HBV DNA copies per microgram of total liver DNA or per cell.
-
Safety and Toxicology Considerations
Entecavir is generally well-tolerated in animal models at therapeutic doses.[7] However, as with any experimental compound, it is crucial to monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. In long-term carcinogenicity studies in rodents, increased incidences of tumors were observed at high doses.[17] Therefore, appropriate safety precautions should be taken when handling the compound, and the study design should include regular monitoring of animal health. For human studies, it is important to be aware of potential adverse events such as severe acute exacerbations of hepatitis B upon discontinuation of therapy.[5]
References
- 1. Long-term entecavir treatment results in sustained antiviral efficacy and prolonged life span in the woodchuck model of chronic hepatitis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent efficacy of entecavir (BMS-200475) in a duck model of hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dna-technology.com [dna-technology.com]
- 4. mdpi.com [mdpi.com]
- 5. Entecavir Therapy Combined with DNA Vaccination for Persistent Duck Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid quantification assay of hepatitis B virus DNA in human serum and plasma by Fully Automated Genetic Analyzer μTASWako g1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of mice model with human viral hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple and Reliable Method to Quantify the Hepatitis B Viral Load and Replicative Capacity in Liver Tissue and Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Entecavir therapy reverses gut microbiota dysbiosis induced by hepatitis B virus infection in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for chronic hepatitis B virus infection mouse model development by patient-derived orthotopic xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A hepatitis B virus transgenic mouse model with a conditional, recombinant, episomal genome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Combination therapy of therapeutic antibody and vaccine or entecavir in HBV carrier mice [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 17. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral HPLC for Entecavir Isomers
Welcome to the technical support center for the chiral separation of entecavir isomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chiral High-Performance Liquid Chromatography (HPLC) methods.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for developing a chiral HPLC method for entecavir isomers?
A1: A typical strategy involves three main stages: screening, optimization, and validation.[1][2] The initial step is to screen a set of commercially available chiral stationary phases (CSPs) with standard mobile phases.[1][2] Once a promising column and mobile phase combination is identified, the method is optimized by adjusting parameters like mobile phase composition, additives, column temperature, and flow rate to achieve the desired resolution and peak shape.[3] The most common approach for direct enantiomer separation is the use of a chiral stationary phase.[4]
Q2: Which chromatographic mode, Normal-Phase (NP) or Reversed-Phase (RP), is more common for separating entecavir isomers?
A2: Published methods demonstrate successful separation of entecavir's optical isomers primarily using normal-phase chromatography.[5] Polysaccharide-based columns like Chiralpak are frequently used with mobile phases consisting of hexane and alcohol modifiers.[1][5] While reversed-phase methods have been developed for separating entecavir from its diastereomeric impurities, dedicated enantioseparation is more commonly achieved under normal-phase conditions.[6][7][8]
Q3: Why is a mobile phase additive like diethylamine (DEA) often included in the mobile phase?
A3: Entecavir is a basic compound. For the analysis of basic compounds using chiral HPLC, a small amount of a basic additive like diethylamine (DEA) is added to the mobile phase.[1] This helps to improve peak shape, reduce tailing, and enhance resolution by minimizing undesirable interactions between the basic analyte and the stationary phase.[7]
Q4: What is a good starting point for chiral column selection for entecavir?
A4: A good starting point is to screen columns with broad applicability. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely effective.[9] Specifically, columns like CHIRALPAK® AD-H (amylose-based) and CHIRALPAK® IE (cellulose-based) have been successfully used for separating entecavir isomers.[5] A standard screening protocol often involves testing on columns like Chiralpak AD, Chiralcel OD, and others to find the most effective stationary phase.[1][2]
Q5: How does column temperature impact the separation of entecavir isomers?
A5: Temperature is a critical parameter for optimizing chiral separations. Generally, retention time is inversely proportional to the column temperature.[10] While lower temperatures often lead to improved chiral separation, this is not a universal rule, and in some cases, higher temperatures can increase resolution.[10][11] For entecavir specifically, separations have been achieved at temperatures between 25°C and 35°C.[5] It is also possible, though rare, for the enantiomer elution order to reverse with a change in temperature.[11]
Troubleshooting Guide
Q1: I am not observing any separation between the entecavir isomers. What should I do?
A1: If there is no separation, a systematic change in the chromatographic conditions is necessary.
-
Confirm System Suitability: First, ensure your HPLC system is functioning correctly with a standard, non-chiral separation.
-
Change Chiral Stationary Phase (CSP): The primary factor in chiral separation is the interaction between the analyte and the CSP. If one column shows no enantioselectivity, try a different one with a different chiral selector (e.g., switch from an amylose-based to a cellulose-based column).[2]
-
Alter Mobile Phase Composition: Systematically change the ratio of the organic modifiers (e.g., vary the percentage of isopropanol or ethanol in the hexane mobile phase).
-
Switch Organic Modifier: If using a hexane/isopropanol mobile phase, try switching to hexane/ethanol, as different alcohols can significantly alter selectivity.[1]
Q2: The resolution between my peaks is poor (Resolution < 2.0). How can I improve it?
A2: Poor resolution can be addressed by adjusting several parameters to enhance selectivity (α) and efficiency (N).
-
Optimize Mobile Phase: Fine-tune the ratio of your mobile phase components. Small changes can have a large impact on resolution.
-
Lower the Temperature: Decreasing the column temperature often increases the stability of the transient diastereomeric complexes formed, which can lead to better separation.[10] However, this should be tested empirically, as the opposite effect can occur.[11]
-
Reduce the Flow Rate: Lowering the flow rate can increase the efficiency of the column, leading to sharper peaks and better resolution. A typical starting point is 1.0 mL/min, which can be reduced to 0.5-0.7 mL/min.[1][5]
-
Change Mobile Phase Additive Concentration: If using an additive like DEA, ensure its concentration is optimal (typically around 0.1%).[5]
Q3: My peaks are showing significant tailing (Tailing Factor > 1.5). How can I fix this?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.
-
Adjust Additive Concentration: For a basic compound like entecavir, tailing can occur due to interaction with acidic silanol groups on the silica support. Ensure the concentration of the basic modifier (e.g., DEA) is sufficient to suppress these interactions.[1] Adding an agent like triethylamine has been shown to improve the symmetry of entecavir-related peaks.[6][7]
-
Check Column Health: The column may be contaminated or degraded. Try flushing the column according to the manufacturer's instructions or, if necessary, replace it.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
Q4: My retention times are drifting or unstable between injections. What is the cause?
A4: Drifting retention times usually point to an unstable chromatographic system.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Isocratic chiral separations can sometimes take a long time to stabilize.[12]
-
Mobile Phase Instability: In normal-phase chromatography, the mobile phase composition can be affected by the selective evaporation of more volatile components (like hexane). Prepare fresh mobile phase daily and keep the reservoir bottles covered.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as ambient temperature changes can cause retention times to shift.[7]
-
Additive Memory Effects: If you switch between methods using different additives (e.g., acidic and basic), the previous additive can linger on the stationary phase, affecting chromatography. Thoroughly flush the column when changing methods.[12]
Data Presentation
Table 1: Published Chiral HPLC Conditions for Entecavir Isomer Separation
| Parameter | Method 1 | Method 2 |
| Column | CHIRALPAK® AD-H (250 mm x 4.6 mm, 5 µm)[5] | CHIRALPAK® IE (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane : isopropanol : ethanol : diethylamine (70:6:24:0.1, v/v/v/v)[5] | Ethanol : Methanol : DEA (90:10:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min[5] | 0.7 mL/min |
| Temperature | 35 °C[5] | 25 °C |
| UV Detection | Not Specified | 260 nm |
| Sample Diluent | Mobile Phase | Mobile Phase |
| Sample Conc. | Not Specified | 0.25 mg/mL |
Experimental Protocols
Protocol 1: Chiral Separation using CHIRALPAK® AD-H
This protocol is based on the method described for the enantio-separation of entecavir optical isomers.[5]
-
HPLC System Preparation:
-
System: Standard HPLC with UV detector.
-
Column: CHIRALPAK® AD-H (250 mm x 4.6 mm, 5 µm).
-
Set Column Temperature: 35 °C.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-hexane, isopropanol, ethanol, and diethylamine in a volumetric ratio of 70:6:24:0.1.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the entecavir sample in the mobile phase to achieve the desired concentration.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the eluent using a UV detector.
-
-
System Suitability:
-
Ensure the resolution between the enantiomeric peaks is greater than 2.0.
-
Check that the tailing factor for each peak is within 0.8 to 1.5.
-
Protocol 2: Chiral Separation using CHIRALPAK® IE
This protocol is based on the application note from Daicel Chiral Technologies.
-
HPLC System Preparation:
-
System: Standard HPLC with UV detector.
-
Column: CHIRALPAK® IE (250 mm x 4.6 mm, 5 µm).
-
Set Column Temperature: 25 °C.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of Ethanol, Methanol, and Diethylamine (DEA) in a 90:10:0.1 (v/v/v) ratio.
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Prepare a sample solution of entecavir at a concentration of 0.25 mg/mL using the mobile phase as the diluent.
-
-
Chromatographic Run:
-
Set the flow rate to 0.7 mL/min and equilibrate the column until the baseline is stable.
-
Inject the sample.
-
Detect the peaks at a wavelength of 260 nm.
-
-
Analysis:
-
Identify and quantify the entecavir isomers based on their retention times and peak areas.
-
Visualizations
Caption: A typical workflow for chiral HPLC method development.
Caption: A decision tree for troubleshooting poor peak resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chiraltech.com [chiraltech.com]
- 3. Chiral LC method development: Stereo-selective separation, characterization, and determination of cabotegravir and related RS, RR, and SS isomeric impurities on coated cellulose-based chiral stationary phase by HILIC-LC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. CN102384946A - Method for separating and measuring entecavir and diastereoisomers thereof by using high performance liquid chromatography - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
Troubleshooting low biological activity of (1R,3S,4R)-ent-Entecavir
This technical support guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low biological activity with (1R,3S,4R)-ent-Entecavir in their experiments.
Troubleshooting Guide: Low Biological Activity
This guide is presented in a question-and-answer format to directly address potential issues.
Question 1: Why am I observing low or no anti-HBV activity with my this compound sample?
Answer: The most likely reason for the low biological activity of your this compound sample is that you are working with the inactive enantiomer of the antiviral drug Entecavir.
Entecavir is a chiral molecule, meaning it exists in non-superimposable mirror-image forms called enantiomers. The biologically active form of Entecavir, which is approved for the treatment of Hepatitis B virus (HBV) infection, has the (1S,3R,4S) stereochemistry.[1] Your compound, this compound, is the enantiomer of the active drug and is not expected to have significant antiviral activity.
The biological activity of nucleoside analogs like Entecavir is highly dependent on their three-dimensional structure. The enzymes responsible for activating the drug and the viral polymerase that the drug targets are stereospecific, meaning they will only interact with the correctly shaped molecule.
Question 2: How does the stereochemistry of Entecavir affect its mechanism of action?
Answer: Entecavir is a prodrug, meaning it must be converted into its active form within the host cell to exert its antiviral effect. This activation process involves a series of phosphorylations by cellular kinases to form entecavir triphosphate.[2]
-
Intracellular Phosphorylation: Cellular kinases that perform these phosphorylations are highly specific to the shape of their substrates. The (1S,3R,4S) configuration of Entecavir is the correct shape to be recognized and phosphorylated by these enzymes. The (1R,3S,4R) enantiomer, having a different 3D arrangement, is a poor substrate for these kinases and is therefore not efficiently converted to its active triphosphate form. Studies with other nucleoside analogs, such as carbovir, have demonstrated that differential phosphorylation of enantiomers by cellular enzymes determines the stereoselectivity of their antiviral activity.[3]
-
Inhibition of HBV Polymerase: The active entecavir triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the HBV polymerase.[2] This incorporation leads to the termination of DNA synthesis, thus inhibiting viral replication. The active site of the HBV polymerase is also stereospecific and is configured to bind the (1S,3R,4S) enantiomer's triphosphate form.
Question 3: What steps can I take to troubleshoot the low activity of my compound?
Answer: A logical troubleshooting workflow can help you confirm the identity of your compound and understand your experimental results.
Troubleshooting Workflow:
-
Confirm Compound Identity:
-
Source Verification: Double-check the product label, certificate of analysis (CoA), and any accompanying documentation from your supplier to confirm the exact stereochemistry of the compound you purchased. It is possible that "ent-Entecavir" was supplied, which denotes the enantiomer.
-
Chiral Analysis: If you have the capability, perform chiral chromatography (e.g., chiral HPLC) to confirm the enantiomeric purity of your sample. You can compare its retention time to a certified reference standard of (1S,3R,4S)-Entecavir.
-
NMR Spectroscopy: While standard 1D NMR may not distinguish between enantiomers, advanced NMR techniques in a chiral environment can sometimes be used. However, chiral chromatography is the more direct and common method.
-
-
Review Experimental Design:
-
Positive Control: Always include a positive control in your antiviral assays. In this case, a known active anti-HBV drug, preferably (1S,3R,4S)-Entecavir, should be run in parallel to your experimental compound. If the positive control shows the expected activity, it validates your assay system.
-
Cell Line and Virus Strain: Ensure that the cell line and HBV strain you are using are susceptible to Entecavir. While Entecavir has a high barrier to resistance, certain mutations in the HBV polymerase can reduce its susceptibility.[4]
-
-
Consult the Supplier: If you have confirmed that you intended to purchase the active (1S,3R,4S)-Entecavir but are seeing no activity, and your positive control is working, contact your supplier's technical support with your CoA and experimental data. There may have been a labeling or packaging error.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of this compound against HBV?
A1: The expected biological activity of this compound against HBV is very low to none. The antiviral potency of Entecavir resides in its (1S,3R,4S) enantiomer.
Q2: Could impurities in my this compound sample be responsible for any observed low-level activity?
A2: It is possible. If your sample of this compound is not enantiomerically pure, it could be contaminated with a small amount of the active (1S,3R,4S)-Entecavir. This could lead to some observable, albeit low, antiviral activity. The level of activity would be proportional to the percentage of the active enantiomer present. A certificate of analysis detailing the enantiomeric excess (e.e.) would be necessary to determine this.
Q3: Where in the experimental workflow could other issues arise that mimic low compound activity?
A3: Beyond the compound's inherent inactivity, several experimental factors could lead to a false negative result:
-
Cell Health: Ensure your host cells (e.g., HepG2.2.15) are healthy and actively replicating the virus.
-
Virus Titer: An excessively high multiplicity of infection (MOI) can sometimes overwhelm the inhibitory capacity of a compound, especially if it has low potency.
-
Assay Readout: Confirm that your method for quantifying viral replication (e.g., qPCR for HBV DNA, ELISA for HBsAg) is sensitive and working correctly.
-
Compound Solubility and Stability: While Entecavir is soluble in aqueous solutions, ensure your compound is fully dissolved in your culture medium and is stable under your experimental conditions (temperature, pH).
Q4: What is the mechanism of action of active Entecavir?
A4: Active Entecavir is a guanosine nucleoside analog.[2] After being converted to its triphosphate form within the cell, it acts as a potent and selective inhibitor of the HBV polymerase. It inhibits all three functions of the polymerase: (1) base priming, (2) reverse transcription of the negative strand from the pregenomic RNA, and (3) synthesis of the positive strand of HBV DNA.[2]
Q5: Are there any known metabolites of this compound that could be active?
A5: There is no evidence in the provided search results to suggest that this compound is metabolized to an active form. The metabolic pathway for Entecavir's activation is stereospecific, starting with the initial phosphorylation steps.
Data Presentation
As the (1R,3S,4R) enantiomer is biologically inactive, quantitative comparative data is scarce in the literature. The following table highlights the key distinction.
| Compound | Stereochemistry | Expected Anti-HBV Activity |
| Entecavir | (1S,3R,4S) | High Potency |
| ent-Entecavir | (1R,3S,4R) | Low to No Activity |
Experimental Protocols
A standard method to determine the in vitro antiviral activity of a compound against HBV is the cell-based assay using a stable HBV-producing cell line.
Protocol: In Vitro Anti-HBV Assay in HepG2.2.15 Cells
-
Cell Culture: Culture HepG2.2.15 cells, which constitutively produce HBV particles, in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS, G418) at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) and a positive control (e.g., (1S,3R,4S)-Entecavir) in a suitable solvent (e.g., DMSO or water). Make serial dilutions to achieve the desired final concentrations in the cell culture medium.
-
Treatment: Seed HepG2.2.15 cells in multi-well plates. After cell attachment, replace the medium with fresh medium containing the various concentrations of the test compounds and controls. Include a "no drug" vehicle control.
-
Incubation: Incubate the treated cells for a defined period (e.g., 6-8 days), replacing the medium with freshly prepared compound-containing medium every 2-3 days.
-
Quantification of Viral Replication:
-
Collect the cell culture supernatant at the end of the incubation period.
-
Isolate HBV DNA from the supernatant.
-
Quantify the amount of extracellular HBV DNA using quantitative real-time PCR (qPCR).
-
-
Data Analysis:
-
Calculate the concentration of the compound that inhibits viral replication by 50% (EC50) by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.
-
-
Cytotoxicity Assay (Optional but Recommended): In parallel, treat uninfected HepG2 cells with the same concentrations of the compound to determine the 50% cytotoxic concentration (CC50) using an appropriate assay (e.g., MTS, XTT). This allows for the calculation of the selectivity index (SI = CC50/EC50).
Visualizations
Entecavir Mechanism of Action
Caption: Mechanism of action for the active (1S,3R,4S)-Entecavir enantiomer.
Troubleshooting Workflow for Low Biological Activity
Caption: A logical workflow for troubleshooting low activity of this compound.
References
- 1. Entecavir - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Entecavir? [synapse.patsnap.com]
- 3. Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Characterization and Molecular Modeling of Hepatitis B Virus Polymerase Resistance to Entecavir | PLOS One [journals.plos.org]
Enhancing the solubility of (1R,3S,4R)-ent-Entecavir for in vitro assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the solubility of (1R,3S,4R)-ent-Entecavir for in vitro assays.
Troubleshooting Guide
Researchers may encounter challenges with Entecavir solubility during experimental setup. This guide addresses common issues with potential causes and recommended solutions.
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation upon dilution of organic stock solution in aqueous buffer. | Entecavir is sparingly soluble in aqueous solutions. The final concentration in the aqueous buffer may have exceeded its solubility limit. | 1. Decrease the final concentration of Entecavir in the aqueous buffer.2. Increase the proportion of the organic solvent (e.g., DMF) in the final solution. A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1][2]3. Prepare fresh aqueous solutions daily as prolonged storage can lead to precipitation.[1][2] |
| Inconsistent results in bioassays. | Poor solubility leading to non-homogeneous drug concentration in the assay medium. | 1. Ensure complete dissolution of Entecavir in the initial organic solvent before any dilution steps.2. Vortex the final aqueous solution thoroughly before adding to the assay.3. Consider using a solubilizing agent like Povidone (PVP), which has been shown to increase Entecavir solubility.[3][4] |
| Difficulty dissolving Entecavir powder. | Use of an inappropriate solvent. | Entecavir is a crystalline solid that is sparingly soluble in water and ethanol.[1][2][5] For stock solutions, use organic solvents like DMSO or DMF where it has higher solubility.[1][2] |
Quantitative Solubility Data Summary
| Solvent | Solubility (mg/mL) | Reference |
| Dimethylformamide (DMF) | ~14 | [1][2] |
| Dimethyl sulfoxide (DMSO) | ~12 - 59 | [1][2][6] |
| Ethanol | ~0.1 | [1][2] |
| Water | Slightly soluble (2.4) | [5] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 | [1][2] |
| 15% w/w Povidone (PVP) solution (Room Temp) | ~8 | [3][4] |
| 15% w/w Povidone (PVP) solution (50°C) | ~23 | [3][4] |
| 15% w/w Povidone (PVP) solution (70°C) | ~33 | [3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of Entecavir?
A1: To prepare a stock solution, dissolve Entecavir (hydrate) in an organic solvent such as DMSO or DMF.[1][2] For example, a 10 mM stock solution in DMSO can be prepared by dissolving 2.77 mg of Entecavir (anhydrous molecular weight: 277.28 g/mol ) in 1 mL of fresh DMSO.[7] It is recommended to purge the solvent with an inert gas and store the stock solution at -20°C for long-term stability.[2]
Q2: How can I prepare a working solution of Entecavir in an aqueous medium for cell culture assays?
A2: Due to its limited aqueous solubility, direct dissolution in buffers is not recommended.[1][2] The preferred method is to first dissolve Entecavir in DMF and then dilute it with the aqueous buffer of choice, such as PBS (pH 7.2). A 1:1 ratio of DMF to PBS can achieve a solubility of approximately 0.5 mg/mL.[1][2] It is crucial to prepare these aqueous solutions fresh and not store them for more than one day to avoid precipitation.[1][2]
Q3: Are there any alternative methods to enhance the aqueous solubility of Entecavir?
A3: Yes, studies have shown that Povidone (PVP), a common pharmaceutical excipient, can significantly increase the solubility of Entecavir.[3][4] At room temperature, a 15% w/w PVP solution can increase Entecavir's solubility to about 8 mg/mL. Heating the PVP solution can further enhance solubility.[3][4] This method may be suitable for specific in vitro assay systems where PVP is not expected to interfere.
Experimental Protocols
Protocol 1: Preparation of Entecavir Stock Solution in DMSO
-
Weigh out the required amount of Entecavir (hydrate) powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., for a 10 mM stock, add 338.6 µL of DMSO to 1 mg of Entecavir hydrate, FW: 295.3 g/mol ).
-
Vortex the tube until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of Entecavir Working Solution in Cell Culture Medium
-
Thaw a frozen aliquot of the Entecavir DMSO stock solution at room temperature.
-
Vortex the stock solution gently to ensure homogeneity.
-
Serially dilute the stock solution with cell culture medium to achieve the final desired concentration. For example, to make a 1 µM working solution from a 10 mM stock, perform a 1:10,000 dilution.
-
Mix the working solution thoroughly by gentle inversion or pipetting before adding to the cell culture wells.
-
Use the prepared working solution immediately.
Visualized Workflow and Pathways
Below are diagrams illustrating key experimental workflows and the mechanism of action of Entecavir.
Caption: Workflow for preparing Entecavir solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Solubilization of entecavir by povidone to overcome content uniformity challenges for low-dose tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Analytical Techniques for (1R,3S,4R)-ent-Entecavir Detection
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analytical techniques for the detection and quantification of (1R,3S,4R)-ent-Entecavir, the enantiomer of the active pharmaceutical ingredient Entecavir.
Troubleshooting Guides
This section addresses common issues encountered during the chiral separation of Entecavir enantiomers by High-Performance Liquid Chromatography (HPLC).
| Problem | Potential Cause | Suggested Solution |
| Poor or No Separation of Enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak® AD-H, cellulose-based). The selection of the CSP is critical for enantiomeric separation. |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the ratio of organic modifiers (e.g., n-hexane, isopropanol, ethanol) and the concentration of additives (e.g., diethylamine). For normal-phase chromatography, even small changes in the mobile phase composition can significantly impact separation. | |
| Incorrect flow rate. | Chiral separations are often sensitive to flow rate. Try reducing the flow rate (e.g., to 0.5 mL/min) to see if resolution improves.[1] | |
| Temperature fluctuations. | Use a column oven to maintain a consistent temperature. Temperature can influence the chiral recognition mechanism. | |
| Peak Tailing | Secondary interactions with the stationary phase. | For basic compounds like Entecavir, peak tailing can occur due to interactions with residual silanols on silica-based CSPs. Adding a small amount of a basic modifier like diethylamine to the mobile phase can help to reduce these interactions and improve peak shape. |
| Column contamination. | Flush the column with an appropriate solvent to remove any contaminants. | |
| Inappropriate sample solvent. | Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. | |
| Poor Reproducibility of Retention Times | Inadequate column equilibration. | Chiral stationary phases may require longer equilibration times compared to achiral phases, especially when the mobile phase composition is changed. Ensure the column is thoroughly equilibrated before starting a sequence of analyses. |
| Inconsistent mobile phase preparation. | Prepare the mobile phase fresh daily and ensure accurate measurement of all components. For normal-phase chromatography, the presence of trace amounts of water can affect reproducibility. | |
| Temperature fluctuations. | As mentioned above, maintain a constant column temperature using a column oven. | |
| Low Signal Intensity or Sensitivity | Suboptimal detection wavelength. | Ensure the UV detector is set to the maximum absorbance wavelength for Entecavir, which is typically around 254 nm.[1] |
| Low concentration of the analyte. | If detecting a minor enantiomeric impurity, consider increasing the injection volume or the concentration of the sample, being mindful of potential column overload. | |
| Matrix effects (in LC-MS/MS). | If using LC-MS/MS, matrix components from the sample can suppress or enhance the ionization of the analyte. Optimize the sample preparation procedure (e.g., solid-phase extraction) to minimize matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for the successful chiral separation of this compound?
A1: The most critical factor is the choice of the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD-H), have been shown to be effective in separating the optical isomers of Entecavir.[1]
Q2: How can I improve the resolution between the Entecavir enantiomers?
A2: Besides selecting the right CSP, you can optimize the mobile phase composition. For normal-phase chromatography on a Chiralpak® AD-H column, a mobile phase consisting of n-hexane, isopropanol, and ethanol with a small amount of diethylamine has been used successfully.[1] Adjusting the proportions of these solvents can fine-tune the separation. Lowering the flow rate can also enhance resolution.
Q3: What are the typical validation parameters I need to consider for an enantioselective HPLC method?
A3: For an enantioselective method, you should validate for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness, in accordance with ICH guidelines.
Q4: Can I use LC-MS/MS for the analysis of Entecavir and its stereoisomers?
A4: Yes, LC-MS/MS is a powerful technique for the sensitive and selective quantification of Entecavir, especially in biological matrices like human plasma.[2] However, since enantiomers have the same mass-to-charge ratio, chromatographic separation using a chiral column is essential before the analytes enter the mass spectrometer.
Q5: Where can I obtain a reference standard for this compound?
A5: Reference standards for enantiomeric impurities are often available from specialized chemical suppliers that provide pharmaceutical impurity standards.
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for the analysis of Entecavir and its impurities. Note that specific data for this compound is limited in publicly available literature; therefore, data for general diastereomeric impurities and the active Entecavir substance are also provided for context.
Table 1: HPLC Method Performance for Entecavir and its Diastereomeric Impurities
| Parameter | Entecavir | Diastereomeric Impurity 1 | Diastereomeric Impurity 2 | Diastereomeric Impurity 3 |
| LOD | 0.008% | 0.002% | 0.002% | 0.003% |
| LOQ | 0.025% | 0.007% | 0.006% | 0.008% |
| Linearity Range | LOQ to 200% of 500 µg/mL | - | - | - |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| Recovery | - | 95-105% | 95-105% | 95-105% |
| Precision (%RSD) | < 2.0% | - | - | - |
Data synthesized from a study on the determination of diastereomeric impurities of Entecavir.[3]
Table 2: LC-MS/MS Method Performance for Entecavir in Human Plasma
| Parameter | Value |
| LLOQ | 5 pg/mL |
| Linearity Range | 5 - 25,000 pg/mL |
| Intra-assay Precision (%CV) | ≤ 12.3% |
| Inter-assay Precision (%CV) | ≤ 3.1% |
| Accuracy (%Dev) | ± 7.6% |
| Recovery | ~80% |
Data from a high-sensitivity LC-MS/MS method for Entecavir quantification.[2]
Experimental Protocols
Detailed Methodology for Chiral HPLC Separation of Entecavir Isomers
This protocol is based on a published method for the separation of five Entecavir optical isomers and is a starting point for the analysis of this compound.[1]
1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H column (250 mm x 4.6 mm, 5 µm).
2. Reagents and Materials
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (analytical grade)
-
This compound reference standard
-
Entecavir reference standard (containing all potential isomers as impurities, if available)
-
Sample to be analyzed
3. Chromatographic Conditions
-
Mobile Phase: n-hexane:isopropanol:ethanol:diethylamine (70:6:24:0.1, v/v/v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation
-
Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components). Prepare working standards by diluting the stock solution to the desired concentrations.
-
Sample Solution: Dissolve the sample containing Entecavir in the same solvent as the standard solutions to achieve a suitable concentration for analysis.
5. Analysis Procedure
-
Equilibrate the Chiralpak® AD-H column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure no interfering peaks are present.
-
Inject the standard solution containing this compound to determine its retention time and response.
-
Inject the sample solution.
-
Identify and quantify the this compound peak in the sample chromatogram based on the retention time of the standard.
6. System Suitability
-
Inject a solution containing both Entecavir and this compound (if available) or a sample known to contain the enantiomeric impurity.
-
The resolution between the Entecavir and this compound peaks should be ≥ 1.5.
Visualizations
Caption: Workflow for the chiral HPLC analysis of this compound.
References
Strategies to increase the stability of (1R,3S,4R)-ent-Entecavir in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of (1R,3S,4R)-ent-Entecavir in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter with your ent-Entecavir solutions.
1. My ent-Entecavir solution is showing rapid degradation. What are the potential causes and how can I mitigate them?
Rapid degradation of ent-Entecavir in solution is often linked to oxidative stress, inappropriate pH, or the presence of reactive excipients.
-
Oxidative Degradation: Entecavir is susceptible to oxidation.[1][2] The presence of dissolved oxygen or oxidizing agents in your solution can lead to the formation of degradation products.
-
Mitigation:
-
Use deoxygenated solvents: Purge your solvents (e.g., water, buffers) with an inert gas like nitrogen or argon before preparing your solution.
-
Add antioxidants: Consider adding a suitable antioxidant to your formulation. The choice of antioxidant will depend on the solvent system and the intended use of the solution. Common antioxidants used in pharmaceutical solutions include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT). Compatibility and effectiveness studies are recommended.
-
Minimize headspace: Store your solution in vials with minimal headspace to reduce the amount of oxygen in contact with the solution.
-
-
-
Inappropriate pH: The stability of ent-Entecavir is pH-dependent. While a saturated aqueous solution of ent-Entecavir has a pH of approximately 7.9[1], studies on related guanine-based antivirals suggest that degradation can be more pronounced at lower pH values, especially in the presence of certain excipients.[3] A patent for a stable oral solution suggests maintaining a pH between 5.0 and 6.5.
-
Mitigation:
-
Use a buffer system: Prepare your ent-Entecavir solution in a suitable buffer to maintain a stable pH. Phosphate or citrate buffers are commonly used in pharmaceutical formulations and can be tested for compatibility and efficacy in your specific application.
-
Avoid highly acidic conditions: Based on forced degradation studies that show susceptibility to acid hydrolysis under certain conditions[4], it is prudent to avoid strongly acidic environments.
-
-
-
Reactive Excipients: Certain excipients can react with ent-Entecavir, leading to degradation.
-
Mitigation:
-
Avoid reducing sugars: Do not use sucrose, fructose, or glucose as sweeteners or excipients in your solution. These can participate in Maillard reactions with the amine group of ent-Entecavir, leading to the formation of adducts, particularly at lower pH.[3]
-
Use compatible excipients: If excipients are necessary, choose those that have been shown to be compatible with ent-Entecavir. Mannitol has been identified as a suitable, non-reactive alternative to lactose (which is incompatible) in solid dosage forms and is a non-reducing sugar alcohol, making it a good candidate for solutions.[5]
-
-
2. I am observing precipitation in my ent-Entecavir stock solution. What could be the reason and what should I do?
Precipitation in your ent-Entecavir solution can be caused by issues with solubility, temperature, or pH. Entecavir is slightly soluble in water (2.4 mg/mL).[1]
-
Exceeding Solubility Limit: You may be trying to prepare a solution at a concentration that exceeds ent-Entecavir's solubility in the chosen solvent.
-
Action:
-
Review the solubility of ent-Entecavir in your solvent system.
-
If a higher concentration is needed, consider using a co-solvent system. However, the stability in the new system must be validated.
-
-
-
Temperature Effects: The solubility of most compounds is temperature-dependent. If your solution was prepared at an elevated temperature and then cooled, precipitation may occur.
-
Action:
-
Store your solution at a constant temperature.
-
If the solution was heated to aid dissolution, ensure the concentration is below the solubility limit at the intended storage temperature.
-
-
-
pH Shift: The solubility of ent-Entecavir may be pH-dependent. A shift in the pH of your unbuffered solution could cause the drug to precipitate.
-
Action:
-
Use a buffer system to maintain a constant pH and ensure the pH is one at which ent-Entecavir is sufficiently soluble.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for ent-Entecavir in solution?
A1: The primary degradation pathways for ent-Entecavir in solution are oxidation and hydrolysis under certain pH conditions. Forced degradation studies have shown that ent-Entecavir is particularly sensitive to oxidative stress.[1][2] There are conflicting reports on its stability to acid hydrolysis, suggesting the degradation is likely dependent on specific conditions such as temperature and acid strength.[1][4] It is relatively stable under basic, neutral, and thermal stress.[1] Additionally, it can undergo Maillard reactions with reducing sugars.[3]
Q2: What is the optimal pH for storing ent-Entecavir solutions?
A2: While a saturated aqueous solution has a pH of 7.9[1], a patent for a stable oral solution recommends a pH range of 5.0 to 6.5 .[1] It is advisable to buffer your solution within this range to minimize potential degradation.
Q3: What are the recommended storage conditions for ent-Entecavir solutions?
A3: Based on information for the commercial oral solution and general stability principles, the following storage conditions are recommended:
-
Temperature: Store at controlled room temperature (20°C to 25°C or 68°F to 77°F).
-
Light: Protect from light.[1] Store in amber vials or in a dark place.
-
Atmosphere: To minimize oxidative degradation, consider storing under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage.
Q4: Are there any excipients I should avoid when formulating an ent-Entecavir solution?
A4: Yes. Avoid using reducing sugars such as sucrose, glucose, and fructose, as they can react with ent-Entecavir via the Maillard reaction.[3] Lactose has also been shown to be incompatible.[5] It is recommended to use non-reducing sugars or sugar alcohols like mannitol if a sweetening or bulking agent is required.[5]
Q5: How can I monitor the stability of my ent-Entecavir solution?
A5: The most common method for monitoring the stability of ent-Entecavir and quantifying its degradation products is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5] This method should be able to separate the intact drug from all potential degradation products.
Data Presentation
Table 1: Summary of Entecavir Stability under Forced Degradation Conditions
| Stress Condition | Observation | Reference |
| Acid Hydrolysis (0.1 N HCl, 80°C, 24h) | No significant degradation observed in one study. | [1] |
| Acid Hydrolysis | Extensive degradation observed in another study. | [4] |
| Base Hydrolysis (0.1 N NaOH, 80°C, 24h) | Minor degradation observed. | [1] |
| Oxidation (3% H₂O₂, RT, 24h) | Major degradation observed (~87.7%). | [1] |
| Thermal (Water, 60°C, 24h) | Stable. | [1] |
| Photolysis (Solid State) | Stable. | [1] |
Note: Conflicting data on acid stability highlights the importance of evaluating stability under your specific experimental conditions.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are crucial for specific applications.
-
Objective: To quantify the concentration of ent-Entecavir and detect the presence of degradation products in a solution over time.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 3.0 with acetic acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common starting point is a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of ent-Entecavir reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dilute the ent-Entecavir solution under investigation with the diluent to a concentration within the range of the calibration curve.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing: Integrate the peak areas of ent-Entecavir and any degradation products.
-
Quantification: Determine the concentration of ent-Entecavir in the sample by comparing its peak area to the calibration curve. The percentage of remaining ent-Entecavir can be calculated over the course of the stability study. The increase in the area of degradation product peaks indicates the extent of degradation.
-
Visualizations
Caption: Potential degradation pathways for ent-Entecavir in solution.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for the characterization of the forced degradation products of Entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Determination of Entecavir in the Presence of its Oxidative Degradate by Spectrophotometric and Chromatographic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in (1R,3S,4R)-ent-Entecavir synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,3S,4R)-ent-Entecavir. The information is designed to help identify and minimize the formation of common byproducts and impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of ent-Entecavir?
A1: The most frequently observed impurities are diastereomers (epimers) of ent-Entecavir, byproducts from the Mitsunobu reaction, and impurities arising from oxidation and rearrangement steps. Specific examples include 1'-epi-Entecavir, 3-Epi-Entecavir, 4-Epimer Entecavir, Furoentecavir, 8-Methoxy Entecavir, and 8-Hydroxy Entecavir.
Q2: Which synthetic step is the most critical for controlling diastereomeric purity?
A2: Stereocontrol is crucial throughout the synthesis, but key steps that determine the final diastereomeric purity include the creation of the cyclopentane core and the introduction of substituents. For instance, in syntheses starting from (S)-(+)-carvone, a Favorskii rearrangement-elimination-epimerization sequence is critical for establishing the correct stereochemistry on the cyclopentene skeleton[1][2]. Incomplete epimerization can lead to a mixture of diastereomers[3].
Q3: How can I remove the byproducts from the Mitsunobu reaction, such as triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate?
A3: Removing these byproducts is a common challenge in purification.
-
Triphenylphosphine oxide (TPPO): Can often be removed by crystallization, as it is typically highly crystalline. Chromatography is also effective.
-
Hydrazine byproducts (from DEAD/DIAD): These can be removed by an acidic wash during the workup, which protonates the basic hydrazine, making it water-soluble.
-
Alternative Reagents: Using polymer-supported triphenylphosphine or alternative azodicarboxylates like di-(4-chlorobenzyl)azodicarboxylate (DCAD) can simplify byproduct removal through filtration[4].
Q4: Are there specific analytical methods recommended for identifying and quantifying these byproducts?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is the most common method. A reverse-phase C18 column with a mobile phase combination of a buffer and an organic solvent like acetonitrile is effective for separating ent-Entecavir from its diastereomeric impurities and other byproducts[3]. Mass spectrometry (MS) is used for the identification and characterization of unknown impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during key stages of the synthesis.
Issue 1: Formation of Diastereomeric Impurities
-
Symptom: HPLC analysis of the final product or intermediate shows multiple peaks with the same mass, indicating the presence of diastereomers.
-
Root Cause & Mitigation:
| Potential Cause | Recommended Action |
| Incomplete epimerization after a rearrangement reaction (e.g., Favorskii). | Optimize reaction time and base concentration to ensure the reaction reaches thermodynamic equilibrium. In one kilogram-scale synthesis, switching the solvent system to methyl t-butyl ether (MTBE)/methanol drove the isomerization to completion[3]. |
| Lack of stereocontrol during reduction or addition reactions. | Use stereoselective reagents, such as a pinene-derived asymmetric borane for reductions, to favor the formation of the desired diastereomer[4]. |
| Non-stereospecific introduction of the purine base. | The Mitsunobu reaction generally proceeds with a clean inversion of stereochemistry (SN2 mechanism). Ensure the reaction conditions favor this pathway. |
Issue 2: Low Yield and Byproducts in the Mitsunobu Coupling Step
-
Symptom: Low yield of the desired nucleoside, with significant amounts of byproducts such as triphenylphosphine oxide (TPPO) and unreacted starting materials. An elimination byproduct may also be observed.
-
Root Cause & Mitigation:
| Potential Cause | Recommended Action |
| Standard Byproducts: TPPO and reduced azodicarboxylate (e.g., DIAD-H2) are stoichiometric byproducts. | These are unavoidable but can be managed during purification (see FAQ A3). |
| Elimination: The activated alcohol intermediate undergoes elimination to form an alkene instead of substitution. | This is common with cyclopentanone moieties[4]. Lowering the reaction temperature can disfavor the elimination pathway. |
| Nucleophile Acidity: The pKa of the purine nucleophile is too high (not acidic enough). | This can lead to the deprotonation of the betaine intermediate, which can cause side reactions. Ensure the N-H proton of the guanine derivative is sufficiently acidic. Using a protected guanine base is standard practice. |
| Reaction Conditions: Suboptimal solvent, temperature, or reagent stoichiometry. | THF is a commonly used solvent. The reaction is often started at a low temperature (e.g., 0 °C or -10 °C) and allowed to warm to room temperature[5]. Use a slight excess (1.5 equivalents) of the phosphine and azodicarboxylate reagents[5]. |
Issue 3: Formation of Oxidation-Related Impurities
-
Symptom: During the oxidation of the secondary alcohol on the cyclopentane ring to a ketone, a significant amount of a β-elimination byproduct is formed.
-
Root Cause & Mitigation:
| Potential Cause | Recommended Action |
| Harsh oxidation conditions. | The cyclopentanone moiety is prone to β-elimination[4]. |
| Use of a mild and non-acidic oxidizing agent. | Dess-Martin periodinane (DMP) is reported to provide satisfactory yields by minimizing the elimination side reaction[4][6]. |
| Difficult workup of DMP oxidation. | The iodinane byproducts can be difficult to remove. A common workup involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. |
Data Summary
Table 1: Common Impurities in ent-Entecavir Synthesis
| Impurity Name | Type | Likely Stage of Formation | Mitigation Strategy |
| 1'-epi-Entecavir | Diastereomer | Mitsunobu reaction or preceding stereocenter-setting steps. | Ensure stereospecificity in all relevant reactions. |
| 3-Epi/4-Epi Entecavir | Diastereomer | Steps establishing the stereochemistry of the cyclopentane ring. | Use of chiral reagents and optimized reaction conditions. |
| Triphenylphosphine Oxide | Reagent Byproduct | Mitsunobu Reaction | Purification by crystallization or chromatography. |
| Diethyl Hydrazodicarboxylate | Reagent Byproduct | Mitsunobu Reaction | Acidic wash during workup. |
| β-Elimination Product | Side Reaction Product | Oxidation of cyclopentanol | Use of mild reagents like Dess-Martin periodinane. |
| Furoentecavir | Degradation/Side Product | Not specified in search results. | Monitor reaction conditions to prevent rearrangements. |
| 8-Hydroxy/8-Methoxy Entecavir | Side Reaction Product | Not specified in search results. | Control of reaction atmosphere and purity of reagents. |
Key Experimental Protocols
Protocol 1: Mitsunobu Reaction for Guanine Coupling
This protocol is a generalized representation based on literature syntheses[5].
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve the protected cyclopentanol intermediate (1.0 equiv.), the protected guanine derivative (e.g., 2-amino-6-chloropurine, 1.05 equiv.), and triphenylphosphine (PPh3, 1.5 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -10 °C using an appropriate cooling bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv.) dropwise to the stirred solution, maintaining the internal temperature below -5 °C.
-
Reaction: Stir the reaction mixture at -10 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting alcohol is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol is a generalized representation for the oxidation of a secondary alcohol to a ketone[4][7].
-
Preparation: To a stirred solution of the secondary alcohol intermediate (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add sodium bicarbonate (optional, as a buffer, ~2.0 equiv.).
-
Reagent Addition: Add Dess-Martin periodinane (1.2-1.5 equiv.) portion-wise at room temperature.
-
Reaction: Stir the resulting suspension at room temperature.
-
Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 1-3 hours.
-
Workup:
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and 10% aqueous sodium thiosulfate solution.
-
Stir the biphasic mixture vigorously for 30 minutes until the organic layer becomes clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: The crude ketone can often be used in the next step without further purification or can be purified by column chromatography if necessary.
Visualizations
Caption: Key stages in ent-Entecavir synthesis and points of byproduct formation.
Caption: Troubleshooting workflow for the Mitsunobu reaction in ent-Entecavir synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]
- 5. DSpace [diposit.ub.edu]
- 6. Optimized synthetic process for the key intermediate of entecavir [journal.buct.edu.cn]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
Entecavir Demonstrates Superior Antiviral Activity Against Hepatitis B Virus Compared to its Enantiomer, (1R,3S,4R)-ent-Entecavir
For Immediate Release
[City, State] – [Date] – Entecavir, a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection, exhibits significantly greater antiviral potency than its enantiomer, (1R,3S,4R)-ent-Entecavir. This comparative guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear understanding of the stereochemical importance for Entecavir's biological activity.
Entecavir, a guanosine nucleoside analogue, is a highly potent and selective inhibitor of the HBV polymerase, a critical enzyme in the viral replication cycle. Its efficacy is well-established, with an exceptionally low 50% effective concentration (EC₅₀) of 3.75 nM in the HepG2.2.15 cell line, a widely used in vitro model for HBV replication.[1] In stark contrast, its enantiomer, this compound, is reported to be substantially less active against HBV. While specific quantitative data for the enantiomer's antiviral activity is not widely published in peer-reviewed literature, initial patent filings and subsequent research have indicated its significantly diminished potency, underscoring the critical role of the specific stereoisomeric configuration for effective viral inhibition.
Comparative Antiviral Activity
The disparity in antiviral activity between the two enantiomers highlights the stereospecificity of the interaction between the drug and the HBV polymerase. The precise three-dimensional arrangement of the atoms in Entecavir is crucial for its ability to bind to the active site of the viral enzyme and disrupt the replication process.
| Compound | Chemical Structure | Anti-HBV Activity (EC₅₀ in HepG2.2.15 cells) | Cytotoxicity (CC₅₀ in HepG2.2.15 cells) |
| Entecavir | 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,9-dihydro-6H-purin-6-one | 3.75 nM | 30 µM |
| This compound | 2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,9-dihydro-6H-purin-6-one | Significantly less active (data not available in peer-reviewed literature) | Data not available |
Mechanism of Action: A Stereospecific Inhibition
Entecavir functions as a nucleoside reverse transcriptase inhibitor. Following intracellular phosphorylation to its active triphosphate form, it competes with the natural substrate, deoxyguanosine triphosphate, for incorporation into the elongating viral DNA strand. This incorporation leads to chain termination, thereby halting viral replication. The specific stereochemistry of Entecavir is essential for its efficient phosphorylation by cellular kinases and its subsequent recognition and incorporation by the HBV polymerase.
Caption: Mechanism of Entecavir's antiviral action against HBV.
Experimental Protocols
The following outlines the key experimental methodologies used to determine the antiviral activity and cytotoxicity of Entecavir.
Anti-HBV Activity Assay in HepG2.2.15 Cells
This assay is a standard method for evaluating the efficacy of antiviral compounds against HBV.
-
Cell Culture: The HepG2.2.15 cell line, which is a human hepatoblastoma cell line stably transfected with the HBV genome, is cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds (Entecavir and its enantiomer) for a specified period (typically 6-9 days).
-
Analysis of Viral Replication: The supernatant from the cell cultures is collected, and the amount of extracellular HBV DNA is quantified using a quantitative polymerase chain reaction (qPCR) or a dot blot hybridization assay.
-
EC₅₀ Determination: The 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral DNA replication by 50%, is calculated from the dose-response curve.
Caption: Workflow for the in vitro anti-HBV activity assay.
Cytotoxicity Assay
This assay is performed to assess the potential toxic effects of the compounds on the host cells.
-
Cell Culture: HepG2.2.15 cells (or the parental HepG2 cell line) are cultured as described above.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds for the same duration as the antiviral assay.
-
Cell Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a neutral red uptake assay. These assays measure metabolic activity, which is proportional to the number of viable cells.
-
CC₅₀ Determination: The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Conclusion
The available evidence strongly indicates that the antiviral activity of Entecavir against HBV is highly dependent on its specific stereochemical configuration. The (1S,3R,4S) configuration of Entecavir allows for optimal interaction with the HBV polymerase, leading to potent inhibition of viral replication. In contrast, its enantiomer, this compound, is significantly less effective. This profound difference in biological activity underscores the importance of stereochemistry in drug design and development and solidifies Entecavir's position as a highly effective therapeutic agent for chronic hepatitis B. Further research to quantify the precise antiviral activity of this compound would be beneficial for a more complete understanding of the structure-activity relationship.
References
A Comparative Guide to Validating the Stereochemical Purity of (1R,3S,4R)-ent-Entecavir
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of (1R,3S,4R)-ent-Entecavir, the enantiomer of the potent antiviral agent Entecavir, is a critical quality attribute that directly impacts the safety and efficacy of the drug product. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, robust and validated analytical methods are essential to ensure that the desired stereoisomer is present and that the undesired stereoisomers are controlled within acceptable limits. This guide provides a comparative overview of analytical techniques for validating the stereochemical purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and a discussion of alternative methodologies.
Primary Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely employed technique for the separation and quantification of stereoisomers of pharmaceutical compounds, including entecavir.[1][2][3] The principle of this method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.
Performance Comparison of Chiral HPLC Methods
Several HPLC methods have been developed and validated for the determination of entecavir and its stereoisomeric impurities. Below is a summary of the performance data from a representative method.
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Column | Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm)[1] | Chiralpak AD-H[2] |
| Mobile Phase | Acetonitrile:Water (50:950 v/v)[1] | n-hexane:isopropanol:alcohol:diethylamine (70:6:24:0.1 v/v/v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | 0.5 mL/min[2] |
| Detection | UV at 254 nm[1] | UV at 254 nm[2] |
| Linearity (r²) | > 0.999 for Entecavir and its diastereomers[1] | Not Specified |
| LOD | 0.002% - 0.008% for diastereomers[1] | Not Specified |
| LOQ | Not Specified | Not Specified |
| Recovery | 95% - 105% for diastereomers[1] | Not Specified |
| Resolution | > 2.0 between Entecavir and its diastereomers[1] | > 1.9 between 5 optical isomers[2] |
Alternative Analytical Techniques
While chiral HPLC is the gold standard, other techniques offer potential advantages in terms of speed, efficiency, and reduced solvent consumption.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
-
Principle: Similar to HPLC, SFC relies on a chiral stationary phase for separation. The use of supercritical CO2 results in lower viscosity and higher diffusivity of the mobile phase, allowing for faster separations and reduced backpressure.
-
Advantages: SFC is generally faster than HPLC, consumes less organic solvent, making it a "greener" alternative. The sample recovery after preparative separation is also simpler.
-
Applicability to Entecavir: While specific applications for entecavir are not widely published, SFC has been successfully used for the chiral separation of various nucleoside analogues. Given its chemical structure, entecavir is a suitable candidate for chiral SFC analysis.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.
-
Principle: For chiral separations, a chiral selector, such as a cyclodextrin, is added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities, leading to their separation.
-
Advantages: CE offers very high separation efficiency, requires minimal sample and reagent volumes, and has short analysis times.
-
Applicability to Entecavir: CE has been successfully applied to the enantioseparation of various nucleoside analogues, demonstrating its potential for the analysis of entecavir. The use of highly sulfated cyclodextrins has been shown to be effective for the resolution of new nucleoside analogues.
Experimental Protocols
Protocol 1: Chiral HPLC Method for Diastereomeric Impurities of Entecavir
This protocol is based on a validated method for the determination of diastereomeric impurities in entecavir drug substances and products.[1]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) detector.
2. Chromatographic Conditions:
-
Column: Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm particle size.[1]
-
Mobile Phase: A mixture of Millipore water and acetonitrile in a ratio of 950:50 (v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.[1]
3. Preparation of Solutions:
-
Diluent: Mobile phase is used as the diluent.
-
Standard Stock Solution: Prepare a stock solution of Entecavir standard at a concentration of 500 µg/mL in the diluent.[1]
-
Sample Solution: For tablets, weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to the active pharmaceutical ingredient to a volumetric flask to achieve a final concentration of 500 µg/mL after dissolving in diluent, sonicating, and centrifuging.[1]
-
System Suitability Solution: A stock solution of diastereomeric impurities is prepared and spiked into the sample solution.[1]
4. Validation Parameters:
-
Specificity: Assessed by forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure no interference from degradation products.[1]
-
Linearity: Evaluated over a range of concentrations from the LOQ to 200% of the analyte concentration.[1]
-
Precision: Determined by analyzing multiple preparations of a homogeneous sample.
-
Accuracy: Assessed by recovery studies of spiked impurities in the sample matrix.[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the validation of a method for stereochemical purity.
Caption: A flowchart of the analytical method validation process.
Conclusion
The validation of the stereochemical purity of this compound is paramount. Chiral HPLC stands out as a reliable and well-documented method, offering high resolution and sensitivity. The provided data and protocols for HPLC methods demonstrate their suitability for routine quality control and stability testing. While alternative techniques like SFC and CE present compelling advantages in terms of speed and environmental impact, further method development and validation specific to entecavir are needed to establish them as routine alternatives. For researchers and drug development professionals, the choice of method will depend on specific requirements such as sample throughput, solvent consumption considerations, and available instrumentation.
References
- 1. Enantioseparation of new nucleoside analogs, related to d4T and acyclovir, by chiral capillary electrophoresis using highly sulfated beta-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral selectivity of guanosine media in capillary electrophoresis. | Sigma-Aldrich [sigmaaldrich.com]
Entecavir Enantiomers: A Head-to-Head Comparison of HBV Polymerase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Entecavir is a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection, renowned for its potent and selective inhibition of the viral polymerase. As a carbocyclic analog of 2'-deoxyguanosine, its stereochemistry is critical to its antiviral activity. This guide provides a detailed comparison of the known inhibitory effects of Entecavir's enantiomers on HBV polymerase, supported by available experimental data and methodologies.
Executive Summary
The clinically approved and biologically active form of Entecavir is the (+)-enantiomer, which corresponds to the d-configuration of a nucleoside analog. This enantiomer demonstrates sub-nanomolar potency against the HBV reverse transcriptase in in vitro enzymatic assays. Extensive research has characterized its mechanism of action and clinical efficacy.
In contrast, a thorough review of the scientific literature reveals a significant gap in the publicly available data regarding the inhibitory activity of the (-)-enantiomer (the unnatural enantiomer) of Entecavir against HBV polymerase. While studies on other nucleoside analogs, such as penciclovir, have shown that different enantiomers can possess vastly different inhibitory potentials against HBV polymerase, with the (R)-enantiomer of penciclovir being more potent than the (S)-enantiomer, similar direct comparative studies for Entecavir's enantiomers are not readily found.
This guide, therefore, focuses on the well-documented inhibitory profile of the active (+)-enantiomer, provides a detailed experimental protocol for assessing HBV polymerase inhibition, and visually represents its mechanism of action and the experimental workflow.
Quantitative Comparison of Entecavir's Active Enantiomer
The following table summarizes the in vitro inhibitory activity of the triphosphate form of (+)-Entecavir (ETV-TP) against wild-type HBV polymerase.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| (+)-Entecavir Triphosphate (ETV-TP) | Wild-Type HBV Polymerase | In vitro enzyme assay | 0.5 | [1] |
IC50 (50% inhibitory concentration) represents the concentration of the compound required to inhibit the activity of the HBV polymerase by 50%.
Mechanism of Action of Entecavir Triphosphate
Entecavir is administered as a prodrug and is intracellularly phosphorylated to its active triphosphate form, Entecavir triphosphate (ETV-TP). ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the HBV polymerase.[2] Upon incorporation into the nascent viral DNA chain, ETV-TP acts as a chain terminator, thereby halting DNA synthesis.[1][2] This inhibition occurs at all three stages of viral replication: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[1]
Mechanism of action of Entecavir Triphosphate.
Experimental Protocols
In Vitro HBV Polymerase Inhibition Assay
This protocol outlines a representative method for determining the in vitro inhibitory activity of compounds against HBV polymerase, adapted from established methodologies.[1][3]
1. Preparation of Recombinant HBV Nucleocapsids:
-
Recombinant baculoviruses expressing the HBV core and polymerase proteins are used to infect insect cells (e.g., Sf9 cells).
-
After a suitable incubation period, the cells are harvested, and the intracellular HBV nucleocapsids are isolated and purified through sucrose gradient centrifugation.
2. Endogenous Polymerase Chain Reaction (EPR) Assay:
-
The purified nucleocapsids, containing the active HBV polymerase and the viral pregenomic RNA template, are used as the enzyme-template source.
-
The reaction mixture is prepared in a buffer containing dATP, dCTP, dGTP, and [α-³²P]dTTP, along with MgCl₂, KCl, and a non-ionic detergent.
-
The test compounds (e.g., Entecavir enantiomer triphosphates) are serially diluted and added to the reaction mixtures.
-
The reactions are initiated and incubated at 37°C for a defined period (e.g., 2-4 hours) to allow for DNA synthesis.
3. DNA Purification and Analysis:
-
The reactions are stopped by the addition of EDTA.
-
The newly synthesized radiolabeled HBV DNA is purified from the reaction mixture using methods such as phenol-chloroform extraction followed by ethanol precipitation.
-
The purified DNA is then resolved by agarose gel electrophoresis.
4. Data Analysis:
-
The gel is dried and exposed to a phosphor screen, and the amount of radiolabeled DNA is quantified using a phosphorimager.
-
The percentage of inhibition for each compound concentration is calculated relative to a no-drug control.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Experimental workflow for in vitro HBV polymerase inhibition assay.
Conclusion
The (+)-enantiomer of Entecavir is a highly potent inhibitor of HBV polymerase, and its mechanism of action is well-characterized. However, there is a notable absence of publicly available data directly comparing its inhibitory activity with that of its (-)-enantiomer. Such a head-to-head comparison would be invaluable for a complete understanding of the structure-activity relationship of Entecavir and could provide insights for the design of future antiviral agents. Researchers in the field are encouraged to investigate the antiviral properties of the unnatural (-)-enantiomer of Entecavir to fill this knowledge gap.
References
- 1. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacies of Entecavir against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity assessment of (1R,3S,4R)-ent-Entecavir versus Entecavir
A comparative assessment of (1R,3S,4R)-ent-Entecavir and its enantiomer, Entecavir, is not currently available in published scientific literature. This guide, therefore, focuses on the established cytotoxicity and genotoxicity profile of Entecavir, providing researchers, scientists, and drug development professionals with a comprehensive overview based on available experimental data.
Entecavir, a guanosine nucleoside analogue, is a potent inhibitor of the hepatitis B virus (HBV) polymerase.[1][2] While recognized for its therapeutic efficacy, understanding its potential for cellular toxicity is crucial for drug development and clinical application. This guide synthesizes findings from in vitro studies to provide a detailed account of Entecavir's effects on cell viability and genetic integrity.
Data on Cellular Viability
In vitro studies have generally indicated that Entecavir exhibits low cytotoxicity and mitochondrial toxicity at clinically relevant concentrations.[1][3][4][5] One study found that Entecavir concentrations up to 100 times the maximal clinical exposure did not adversely affect cell proliferation in HepG2 hepatoma cells over a 15-day period.[1][3]
| Cell Line | Assay | CC50 (50% Cytotoxic Concentration) | Reference |
| CCRF-CEM | MTT Assay | > 100 μM | [6] |
| CEM-SS | MTT Assay | 21 μM | [6] |
Table 1: In Vitro Cytotoxicity of Entecavir in Human Cell Lines. This table summarizes the 50% cytotoxic concentration (CC50) of Entecavir in two different human cell lines as determined by the MTT assay.
Assessment of Genotoxicity
While exhibiting low direct cytotoxicity, some studies have reported potential genotoxic effects for Entecavir, particularly in cellular systems with compromised DNA repair mechanisms.[7][8][9][10] Research has shown that Entecavir can induce chromosomal aberrations, specifically chromosome gaps, in cells deficient in single-strand break (SSB) repair and postreplication repair (PRR) pathways.[7][9][10]
The proposed mechanism for Entecavir-induced genotoxicity involves its incorporation into DNA by host polymerases, leading to the blockage of the nascent DNA strand extension and the induction of single-strand breaks.[11] The cellular response to this damage appears to be dependent on the functionality of the SSB and PRR pathways.[7][9][11]
Experimental Methodologies
The assessment of Entecavir's cytotoxicity and genotoxicity has employed a range of established in vitro assays.
Cell Proliferation and Cytotoxicity Assays
A common method to evaluate the cytotoxic potential of Entecavir is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Cells, such as the DT40 chicken B-lymphocyte cell line and its DNA repair-deficient mutants, are seeded in 96-well plates.[7]
-
Compound Exposure: The cells are then exposed to various concentrations of Entecavir or a control compound for a defined period, typically 72 hours.[7]
-
MTT Addition: Following the incubation period, an MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[7]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[7]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength to determine the percentage of viable cells relative to an untreated control.[7]
Mitochondrial Toxicity Assessment
To investigate the potential for mitochondrial toxicity, studies have utilized long-term cultures of HepG2 hepatoma cells.[1][3]
Experimental Protocol: Mitochondrial Toxicity in HepG2 Cells
-
Cell Culture: HepG2 cells are cultured and exposed to Entecavir for an extended period, for instance, 15 days.[1][12]
-
Parameter Measurement: Throughout the culture period, several parameters are measured to assess mitochondrial function. These include:
-
Lactate Secretion: An indicator of anaerobic metabolism, which can increase with mitochondrial dysfunction.[1][3]
-
Mitochondrial DNA (mtDNA) Levels: A decrease in mtDNA can signify mitochondrial damage.[1][3]
-
Mitochondrial Protein Levels: The levels of key mitochondrial proteins, such as COX II and COX IV, are quantified.[1][3]
-
-
DNA Polymerase Gamma (Pol γ) Inhibition Assay: The direct effect of the active triphosphate form of Entecavir (ETV-TP) on the activity of mitochondrial DNA polymerase γ is assessed in vitro.[1][3]
Genotoxicity Assays
Chromosomal aberration assays are employed to cytologically detect DNA damage.[7]
Experimental Protocol: Chromosomal Aberration Assay
-
Cell Exposure: Wild-type and DNA repair-deficient mutant cell lines are exposed to Entecavir for various durations.[7]
-
Metaphase Arrest: Cells are treated with a substance like colcemid to arrest them in the metaphase stage of cell division.
-
Chromosome Spreading: The cells are then harvested, treated with a hypotonic solution, and fixed. The fixed cells are dropped onto microscope slides to spread the chromosomes.
-
Staining and Visualization: The chromosomes are stained, typically with Giemsa stain, and visualized under a microscope.
-
Aberration Analysis: The stained chromosomes are analyzed for structural abnormalities, such as gaps, breaks, and exchanges.[7]
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of a compound like Entecavir.
Caption: General workflow for in vitro cytotoxicity assessment using the MTT assay.
Signaling Pathway Implicated in Entecavir Genotoxicity
The genotoxic effects of Entecavir are closely linked to DNA repair pathways. The following diagram illustrates the proposed mechanism.
References
- 1. Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Entecavir for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Entecavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Genetic Evidence for Genotoxic Effect of Entecavir, an Anti-Hepatitis B Virus Nucleotide Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic Evidence for Genotoxic Effect of Entecavir, an Anti-Hepatitis B Virus Nucleotide Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic Evidence for Genotoxic Effect of Entecavir, an Anti-Hepatitis B Virus Nucleotide Analog | PLOS One [journals.plos.org]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
In vivo efficacy comparison of Entecavir and its enantiomer in animal models
A comprehensive review of preclinical data reveals robust antiviral activity of entecavir against hepatitis B virus (HBV) in various animal models. However, a notable gap exists in the scientific literature regarding the in vivo efficacy of its enantiomer, preventing a direct comparative analysis. This guide synthesizes the available data on entecavir's performance, providing researchers, scientists, and drug development professionals with a detailed overview of its preclinical evaluation.
Efficacy of Entecavir in Animal Models of Hepatitis B
Entecavir, a guanosine nucleoside analog, has demonstrated potent and selective inhibition of HBV replication in numerous in vivo studies.[1] Its efficacy has been evaluated in several key animal models, including transgenic mice, ducks, and woodchucks, which are instrumental in preclinical antiviral drug assessment.[2][3][4][5]
Key Findings from Preclinical Studies:
-
Dose-Dependent Viral Load Reduction: Studies consistently show that entecavir administration leads to a significant, dose-dependent reduction in HBV DNA levels in both serum and liver.[2][3]
-
Superior Potency: When compared to other nucleoside analogs like lamivudine, entecavir exhibits markedly superior antiviral potency, often at lower concentrations.[3][6]
-
Well-Tolerated: Across various animal models, entecavir has been reported to be well-tolerated with no significant morbidity or mortality observed during study periods.[2][3]
Quantitative Analysis of Entecavir's In Vivo Efficacy
The following tables summarize the quantitative data from key preclinical studies, highlighting the significant reduction in viral markers following entecavir treatment.
Table 1: Efficacy of Entecavir in HBV Transgenic Mice
| Dosage (mg/kg/day) | Treatment Duration | Mean Reduction in Liver HBV DNA (pg/µg cellular DNA) | Reference |
| 3.2 | 10 days | From 5.9 to <0.82 (female mice) | [2] |
| 3.2 | 10 days | From 8.3 to <1.1 (male mice) | [2] |
| 0.032 | 10 days | Statistically significant reduction (female mice) | [2] |
| 0.1 | 10 days | Statistically significant reduction (male mice) | [2] |
Table 2: Efficacy of Entecavir in the Duck Hepatitis B Virus (DHBV) Model
| Dosage (mg/kg/day) | Treatment Duration | Mean Reduction in Serum DHBV DNA (log10) | Mean Reduction in Liver DHBV DNA (log10) | Reference |
| 1.0 | 21 days | 3.1 | 1.41 | [3] |
| 0.1 | 21 days | 2.1 | 0.76 | [3] |
| 0.01 | 21 days | 0.97 | 0.26 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key animal studies cited.
HBV Transgenic Mouse Model
-
Animal Model: Transgenic mice expressing the hepatitis B virus genome.[2]
-
Drug Administration: Entecavir was administered orally once daily for 10 consecutive days.[2]
-
Efficacy Measurement: The primary endpoint was the reduction of HBV DNA in the liver, quantified by pg of HBV DNA per µg of cellular DNA.[2] Other markers such as viral liver RNA, serum HBeAg, serum HBsAg, and liver HBcAg were also assessed.[2]
Duck Hepatitis B Virus (DHBV) Model
-
Animal Model: Ducklings infected with Duck Hepatitis B Virus.[3]
-
Drug Administration: Entecavir was administered daily by oral gavage for 21 days.[3]
-
Efficacy Measurement: Efficacy was determined by the reduction in serum and liver DHBV DNA levels, measured as a mean log10 decrease.[3] Levels of viral covalently closed circular DNA (cccDNA) in the liver were also evaluated.[3]
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an antiviral agent like entecavir in an animal model.
Caption: Workflow for assessing antiviral efficacy in animal models.
Conclusion
The available preclinical data robustly supports the high in vivo efficacy of entecavir in reducing HBV replication in established animal models. The lack of published studies on its enantiomer, however, precludes a direct comparison and represents a significant knowledge gap. Future research focusing on the in vivo performance of entecavir's enantiomer would be invaluable for a comprehensive understanding of its structure-activity relationship and potential therapeutic value.
References
- 1. Efficacies of entecavir against lamivudine-resistant hepatitis B virus replication and recombinant polymerases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of antiviral activity of entecavir in transgenic mice expressing hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent efficacy of entecavir (BMS-200475) in a duck model of hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with the Immunomodulator AIC649 in Combination with Entecavir Produces Antiviral Efficacy in the Woodchuck Model of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activity, dose–response relationship, and safety of entecavir following 24-week oral dosing in nucleoside-naive Japanese adult patients with chronic hepatitis B: a randomized, double-blind, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entecavir: a new treatment option for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Target Engagement of (1R,3S,4R)-ent-Entecavir and Alternative Anti-Hepatitis B Virus Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the target engagement of (1R,3S,4R)-ent-Entecavir with the established anti-hepatitis B virus (HBV) drug, Entecavir (ETV), and other first-line treatments, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). The information presented is supported by experimental data and detailed methodologies for key target engagement assays.
Executive Summary
Entecavir is a potent nucleoside analog that effectively suppresses HBV replication by targeting the viral reverse transcriptase (RT), also known as HBV polymerase. Its therapeutic activity is highly dependent on its specific stereochemistry, with the clinically approved form being the (1S,3R,4S) enantiomer. Its counterpart, this compound, is the mirror image of the active drug. Current scientific understanding and the principles of stereoselective pharmacology strongly indicate that this compound lacks direct antiviral activity. In fact, it is commercially available as a chemical tool for synthesizing other molecules, such as PROTACs, to degrade DNA polymerase, rather than for direct inhibition of the enzyme[1].
This guide will delve into the specifics of target engagement for the active enantiomer, Entecavir, and compare its performance with other leading HBV reverse transcriptase inhibitors.
Mechanism of Action: HBV Reverse Transcriptase Inhibition
Entecavir is a guanosine nucleoside analog that, upon administration, is phosphorylated within host cells to its active triphosphate form, entecavir triphosphate (ETV-TP).[2][3] ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the HBV reverse transcriptase. This competition leads to the inhibition of all three key functions of the viral enzyme:
-
Base priming: The initiation of DNA synthesis.
-
Reverse transcription: The synthesis of the negative DNA strand from the pregenomic RNA template.
-
DNA synthesis: The synthesis of the positive DNA strand.
By inhibiting these processes, Entecavir effectively terminates the viral replication cycle.[4]
Comparative Target Engagement Data
The following tables summarize key quantitative data for Entecavir and its main competitor, Tenofovir, another potent inhibitor of HBV reverse transcriptase.
Table 1: In Vitro Efficacy against Wild-Type HBV
| Compound | Target | Assay Type | EC50 (nM) | IC50 (nM) of Triphosphate Form | Reference |
| Entecavir (ETV) | HBV Reverse Transcriptase | Cell Culture | 5.3 | 0.5 | [5] |
| Tenofovir (TDF) | HBV Reverse Transcriptase | Cell Culture | - | >12 | [5] |
Table 2: Clinical Efficacy in Treatment-Naïve Patients (48 Weeks)
| Drug | Virological Response (HBV DNA < 20 IU/mL) | HBeAg Seroconversion | ALT Normalization | Reference |
| Entecavir (ETV) | 54.88% | Comparable to TDF/TAF | Similar to TDF/TAF | [6] |
| Tenofovir Disoproxil Fumarate (TDF) | 67.74% | Comparable to ETV/TAF | Similar to ETV/TAF | [6] |
| Tenofovir Alafenamide (TAF) | 37.50% | Comparable to ETV/TDF | Similar to ETV/TDF | [6] |
The Critical Role of Stereochemistry: Entecavir vs. This compound
The interaction between a drug and its biological target is often highly stereospecific, meaning the three-dimensional arrangement of atoms in the drug molecule is critical for its activity. Entecavir's potent inhibition of HBV reverse transcriptase is attributed to its specific (1S,3R,4S) configuration, which allows for optimal binding to the enzyme's active site.
This compound, as the enantiomer of the active drug, has the same chemical formula and connectivity but a mirror-image spatial arrangement. This difference in 3D structure is expected to prevent it from effectively binding to the HBV reverse transcriptase active site, thus rendering it inactive as a direct antiviral agent. While direct comparative studies on the target engagement of this compound are not prevalent in the literature, its commercial availability as a synthetic building block for PROTACs targeting DNA polymerase for degradation further supports the notion that it does not function as a direct inhibitor[1].
Experimental Protocols
Below are detailed methodologies for key experiments used to assess target engagement of antiviral compounds.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify drug-target interaction in a cellular environment. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.
Objective: To determine if a compound binds to and stabilizes the target protein (e.g., HBV reverse transcriptase) in intact cells.
Materials:
-
HBV-producing cell line (e.g., HepG2.2.15)
-
Test compounds (e.g., Entecavir, this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific to the target protein (e.g., anti-HBV polymerase)
-
Secondary antibody conjugated to HRP
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence detection reagents
Protocol:
-
Cell Treatment: Seed the HBV-producing cells and grow to 80-90% confluency. Treat the cells with the test compound at various concentrations or a vehicle control and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Shock: After incubation, wash the cells with PBS. Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentrations for all samples. Denature the samples and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody against the target protein. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Plot the percentage of soluble target protein against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte in real-time.
Objective: To quantify the binding affinity (KD) and kinetics (ka, kd) of a compound to the purified target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Purified recombinant target protein (e.g., HBV reverse transcriptase)
-
Test compounds
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Protocol:
-
Protein Immobilization: Activate the sensor chip surface using a mixture of EDC and NHS. Inject the purified target protein in the immobilization buffer over the activated surface to allow for covalent coupling. Deactivate any remaining active esters with ethanolamine.
-
Binding Analysis: Prepare a series of dilutions of the test compound in the running buffer.
-
Injection and Association: Inject the different concentrations of the test compound over the sensor surface with the immobilized target protein at a constant flow rate. Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.
-
Dissociation: After the association phase, switch back to injecting only the running buffer and monitor the decrease in the SPR signal as the compound dissociates from the target protein.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove any remaining bound compound from the surface, preparing it for the next injection.
-
Data Analysis: Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Visualizations
Signaling Pathway
Caption: HBV replication pathway and the point of inhibition by Entecavir.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacies of Entecavir against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entecavir | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Entecavir - Wikipedia [en.wikipedia.org]
- 5. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of efficacy and safety of entecavir, tenofovir disoproxil fumarate, and tenofovir alafenamide fumarate treatment in patients with high viral load of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Entecavir's Cross-Reactivity with Viral Polymerases
For Researchers, Scientists, and Drug Development Professionals
(1R,3S,4R)-ent-Entecavir (ETV), a potent nucleoside analog, is a cornerstone in the management of chronic hepatitis B virus (HBV) infection. Its high selectivity for the HBV polymerase is a key feature of its clinical success. This guide provides a comparative analysis of Entecavir's cross-reactivity with other viral polymerases, supported by experimental data, to inform research and drug development efforts in virology.
Executive Summary
Entecavir, in its active triphosphate form (ETV-TP), is a highly potent inhibitor of HBV DNA polymerase.[1][2] Its activity against other viral polymerases is significantly lower, demonstrating a remarkable degree of selectivity. Notably, Entecavir exhibits some inhibitory activity against Human Immunodeficiency Virus (HIV) reverse transcriptase, though it is considered a partial inhibitor.[3] Its activity against herpesvirus DNA polymerases is moderate, and it shows no significant inhibition of human mitochondrial DNA polymerase gamma, a critical factor for its favorable safety profile.[4] This guide synthesizes the available quantitative data on the inhibitory activity of Entecavir against a panel of viral polymerases, details the experimental methodologies used to derive this data, and provides visual representations of its selective action and the experimental workflow.
Data Presentation: Inhibitory Activity of Entecavir Against Various Polymerases
The following table summarizes the in vitro inhibitory activity of Entecavir and its triphosphate form against a range of viral and human polymerases. The data is presented as 50% effective concentration (EC50) from cell-based assays and 50% inhibitory concentration (IC50) or inhibition constant (Ki) from enzymatic assays.
| Target Polymerase | Virus/Organism | Assay Type | Inhibitor | IC50 / EC50 / Ki | Reference(s) |
| DNA Polymerase | Hepatitis B Virus (HBV) | Enzymatic (in vitro) | ETV-TP | 0.5 nM (IC50) | [1][5] |
| Cell-based | Entecavir | 3 - 5.3 nM (EC50) | [6][7] | ||
| Reverse Transcriptase | Human Immunodeficiency Virus (HIV-1) | Cell-based | Entecavir | >10 µM (EC50) | [7] |
| Cell-based (reduced viral challenge) | Entecavir | 0.071 - 1.030 µM (EC50) | [8] | ||
| DNA Polymerase | Human Cytomegalovirus (HCMV) | Cell-based | Entecavir | 15 µM (EC50) | [7] |
| DNA Polymerase | Herpes Simplex Virus-1 (HSV-1) | Cell-based | Entecavir | 32 µM (EC50) | [7] |
| DNA Polymerase | Varicella-Zoster Virus (VZV) | Cell-based | Entecavir | 30-60 µM (EC50) | [7] |
| DNA Polymerase γ | Human Mitochondria | Enzymatic (in vitro) | ETV-TP | >300 µM (No inhibition) | [4] |
Experimental Protocols
HBV Endogenous Polymerase Assay
This assay measures the inhibitory effect of ETV-TP on the enzymatic activity of HBV polymerase within intact nucleocapsids.
Methodology:
-
Isolation of HBV Nucleocapsids: Intracellular HBV nucleocapsids are isolated from HBV-transfected HepG2 cells.[1]
-
Polymerase Reaction: The isolated nucleocapsids are incubated in a reaction mixture containing dNTPs (including a radiolabeled dNTP such as [α-33P]TTP) and varying concentrations of ETV-TP.[1]
-
DNA Synthesis: The reaction allows the endogenous HBV polymerase to synthesize DNA, incorporating the radiolabeled nucleotide.
-
Quantification: The amount of newly synthesized, radiolabeled HBV DNA is quantified.
-
Data Analysis: The concentration of ETV-TP that inhibits DNA synthesis by 50% (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1] The inhibition constant (Ki) can be calculated from Lineweaver-Burk plots.[1]
HIV-1 Reverse Transcriptase Inhibition Assay (Cell-based)
This method assesses the ability of Entecavir to inhibit HIV-1 replication in a cell culture system.
Methodology:
-
Cell Culture and Infection: Primary CD4+ T cells or cell lines like MT-2 are infected with HIV-1 at a specific multiplicity of infection (MOI).[3][8]
-
Drug Treatment: The infected cells are cultured in the presence of serial dilutions of Entecavir.
-
Quantification of Viral Replication: After a defined incubation period (e.g., 6 days), the extent of viral replication is measured. This can be done by:
-
Data Analysis: The EC50 value, the concentration of Entecavir that inhibits viral replication by 50%, is calculated from the dose-response curve.
Human Mitochondrial DNA Polymerase γ (Pol γ) Inhibition Assay
This in vitro assay evaluates the potential off-target toxicity of ETV-TP by measuring its effect on the activity of human mitochondrial DNA polymerase γ.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human Pol γ is used. A 32P-labeled primer-template DNA is prepared.
-
Polymerase Reaction: The polymerase reaction is performed in a buffer containing Pol γ, the primer-template, dNTPs, and varying concentrations of ETV-TP.[4]
-
Product Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.
-
Inhibition Assessment: The ability of Pol γ to extend the primer is observed in the presence of ETV-TP. The concentration at which inhibition occurs is determined. For Entecavir, no inhibition was observed at concentrations up to 300 µM.[4]
Visualizations
Signaling Pathway of Entecavir's Selective Inhibition
Caption: Selective inhibition of viral polymerases by Entecavir Triphosphate.
Experimental Workflow for Polymerase Inhibition Assay
Caption: General workflow for an in vitro viral polymerase inhibition assay.
References
- 1. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Entecavir? [synapse.patsnap.com]
- 3. The Anti-Hepatitis B Drug Entecavir Inhibits HIV-1 Replication and Can Select HIV-1 Variants Resistant to Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Entecavir (Bristol-Myers Squibb) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Entecavir | DNA Polymerase | Tocris Bioscience [tocris.com]
- 8. Entecavir Exhibits Inhibitory Activity against Human Immunodeficiency Virus under Conditions of Reduced Viral Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Lack of Therapeutic Effect in (1R,3S,4R)-ent-Entecavir: A Comparative Analysis
For Immediate Release
PRINCETON, NJ – December 8, 2025 – A comprehensive review of preclinical data confirms that the therapeutic activity of the antiviral drug Entecavir resides solely in its (1S,3R,4S) configuration. The enantiomer, (1R,3S,4R)-ent-Entecavir, is devoid of any significant anti-Hepatitis B Virus (HBV) activity. This guide provides a detailed comparison of the two enantiomers, supported by experimental data, to underscore the critical role of stereochemistry in the pharmacological action of Entecavir.
Entecavir, a potent nucleoside analogue, is a cornerstone in the treatment of chronic HBV infection. Its mechanism of action involves the inhibition of the viral reverse transcriptase, a key enzyme in the HBV replication cycle. However, the precise three-dimensional arrangement of atoms in the drug molecule is paramount to its efficacy.
Comparative Antiviral Activity and Cytotoxicity
Experimental data from foundational in vitro studies conclusively demonstrate the stereospecificity of Entecavir's antiviral effect. The anti-HBV activity of Entecavir and its enantiomer, this compound, was evaluated in the human hepatoma cell line HepG2.2.15, which stably expresses HBV. The results, summarized in the table below, highlight the stark contrast in their biological activity.
| Compound | Anti-HBV Activity (EC50, nM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/EC50) |
| Entecavir ((1S,3R,4S)-isomer) | 0.8 | >100 | >125,000 |
| This compound | >10,000 | >100 | - |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. A lower EC50 indicates higher potency. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. A higher CC50 indicates lower cytotoxicity. The Selectivity Index (SI) is a ratio that measures the window between antiviral activity and cytotoxicity. A higher SI is desirable for a drug candidate.
As the data illustrates, Entecavir exhibits potent anti-HBV activity with an EC50 value of 0.8 nM. In stark contrast, its enantiomer, this compound, showed no significant inhibition of HBV replication even at concentrations exceeding 10,000 nM. Both compounds displayed low cytotoxicity, with CC50 values greater than 100 µM. The exceptionally high selectivity index for Entecavir underscores its favorable safety profile, a characteristic completely absent in its enantiomer due to its lack of efficacy.
Experimental Protocols
The following is a detailed methodology for the in vitro anti-HBV assay used to generate the comparative data.
Cell Line and Culture Conditions: The HepG2.2.15 cell line, a human hepatoblastoma cell line that constitutively produces HBV particles, was used for these experiments. Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 380 µg/mL of G418 to maintain the HBV replicon.
Antiviral Assay:
-
HepG2.2.15 cells were seeded in 96-well microplates.
-
After 24 hours, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds (Entecavir and this compound).
-
The cells were incubated for 8 days, with the medium and compounds refreshed on days 2, 4, and 6.
-
On day 8, the supernatant was collected to quantify the amount of extracellular HBV DNA using a dot blot hybridization assay with a 32P-labeled HBV DNA probe.
-
The EC50 values were calculated as the compound concentration required to reduce the amount of secreted HBV DNA by 50% compared to untreated control cells.
Cytotoxicity Assay:
-
HepG2.2.15 cells were seeded in 96-well microplates and treated with serial dilutions of the test compounds for 8 days, mirroring the antiviral assay conditions.
-
Cell viability was determined using the neutral red dye uptake assay.
-
The CC50 values were calculated as the compound concentration that resulted in a 50% reduction in cell viability compared to untreated controls.
Visualizing the Mechanism and Workflow
To further elucidate the context of these findings, the following diagrams illustrate the HBV replication pathway and the experimental workflow.
Caption: HBV replication cycle and the inhibitory action of Entecavir.
Caption: Workflow for determining the anti-HBV activity and cytotoxicity.
Conclusion
The presented data unequivocally confirms that the therapeutic effect of Entecavir is exclusive to the (1S,3R,4S)-enantiomer. The this compound isomer is devoid of any meaningful antiviral activity against HBV. This profound difference highlights the stringent stereochemical requirements for the drug's interaction with the viral polymerase. For researchers and professionals in drug development, this serves as a critical reminder of the importance of stereoisomerism in pharmacology, where even a mirror image of a molecule can render it therapeutically inert. These findings firmly establish that only the specific, naturally occurring stereoisomer of Entecavir is responsible for its clinical benefits in the management of chronic hepatitis B.
Differential Interaction of Entecavir Stereoisomers with Cellular Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known cellular transporter interactions of the antiviral drug Entecavir and explores the potential for differential interactions among its stereoisomers. While direct comparative experimental data on the transport of individual Entecavir stereoisomers is limited in publicly available literature, this document synthesizes existing knowledge on Entecavir's transport mechanisms and the established importance of stereochemistry in its biological activity to highlight critical areas for future research and drug development.
Entecavir is a potent guanosine nucleoside analogue used for the treatment of chronic hepatitis B virus (HBV) infection. Its efficacy relies on its ability to enter target hepatocytes and be phosphorylated to its active triphosphate form, which then inhibits HBV polymerase. The entry into and efflux from cells are mediated by various cellular transporters. It has been demonstrated that the stereochemical configuration of Entecavir is crucial for its anti-HBV activity, with its enantiomer showing significantly lower potency. This suggests that stereoselectivity may also play a critical role in its interaction with cellular transporters, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and potential for toxicity.
Known Cellular Transporters for Entecavir
Entecavir is a substrate for a variety of influx and efflux transporters, which are crucial for its renal and hepatic disposition. Understanding these interactions is vital for predicting drug-drug interactions and understanding inter-individual variability in patient response.
Table 1: Summary of Known Cellular Transporters Interacting with Entecavir
| Transporter Family | Transporter | Location | Role in Entecavir Disposition | Supporting Evidence |
| Solute Carrier (SLC) Family | hOAT1 (SLC22A6) | Basolateral membrane of renal proximal tubule cells | Renal uptake from blood | Entecavir is a substrate and inhibitor of hOAT1.[1][2] |
| hOAT2 (SLC22A7) | Hepatocytes | Hepatic uptake | Identified as a primary uptake transporter in human hepatocytes.[3] | |
| hCNT2 (SLC28A2) | Apical membrane of intestinal and renal cells | Potential role in absorption and renal reabsorption | Entecavir interacts with hCNT2.[1][2] | |
| hCNT3 (SLC28A3) | Apical membrane of intestinal and renal cells | Potential role in absorption and renal reabsorption | Entecavir interacts with hCNT3.[1][2] | |
| hOCT2 (SLC22A2) | Basolateral membrane of renal proximal tubule cells | Renal uptake from blood | Entecavir is a substrate of hOCT2.[4] | |
| ATP-Binding Cassette (ABC) Family | MATE1 (SLC47A1) | Apical membrane of renal proximal tubule cells and hepatocytes | Renal and biliary efflux | Mediates the efflux of Entecavir from proximal tubular cells.[4] |
| MATE2-K (SLC47A2) | Apical membrane of renal proximal tubule cells | Renal efflux | Mediates the efflux of Entecavir.[4] | |
| MDR1 (ABCB1) | Apical membrane of various tissues (intestine, kidney, liver, brain) | Efflux from cells, limiting absorption and tissue penetration | Entecavir is a substrate of MDR1.[4] | |
| MRP2 (ABCC2) | Apical membrane of hepatocytes and renal proximal tubule cells | Biliary and renal efflux | Entecavir is a substrate of MRP2.[4] |
The Importance of Stereochemistry: A Case for Differential Transporter Interactions
While the above table summarizes the known transporters for Entecavir, it does not differentiate between its stereoisomers. A study by Wang et al. (2023) successfully synthesized three stereoisomers of Entecavir (ENT1, ENT2, and ENT3) and noted that the enantiomer of Entecavir (ENT4) exhibits significantly lower anti-HBV activity.[5] This finding strongly implies that the biological processes involving Entecavir, including its interaction with cellular transporters, are likely stereoselective.
Differential interaction of stereoisomers with transporters could lead to:
-
Varying rates of uptake into target cells (hepatocytes): This would directly impact the intracellular concentration of the active drug and, consequently, its antiviral efficacy.
-
Altered rates of renal and hepatic clearance: This could affect the drug's half-life, exposure, and potential for accumulation and toxicity.
-
Different drug-drug interaction profiles: Co-administered drugs that are substrates or inhibitors of the same transporters might have a more pronounced effect on one stereoisomer over another.
Given the lack of direct comparative data, further research is imperative to elucidate the specific interactions of each Entecavir stereoisomer with the transporters listed in Table 1.
Proposed Experimental Protocols to Investigate Stereoselective Transport
To address the knowledge gap regarding the differential transport of Entecavir stereoisomers, the following experimental approaches are proposed:
1. In Vitro Uptake and Efflux Assays:
-
Cell Lines: Utilize stable cell lines overexpressing individual human transporters (e.g., HEK293-hOAT1, MDCK-hMDR1).
-
Substrates: Use radiolabeled or fluorescently tagged Entecavir and its individual stereoisomers (ENT1, ENT2, ENT3, and ENT4).
-
Methodology:
-
Uptake Assay: Incubate transporter-expressing cells with each stereoisomer at various concentrations and time points. Measure intracellular drug concentration using LC-MS/MS or scintillation counting.
-
Efflux Assay: Pre-load cells with each stereoisomer and measure the amount of drug transported out of the cells over time, in the presence and absence of specific transporter inhibitors.
-
-
Data Analysis: Determine kinetic parameters (Km and Vmax) for the transport of each stereoisomer by each transporter to quantify differences in affinity and transport capacity.
2. Transcellular Transport Assays:
-
Cell Model: Use polarized epithelial cell monolayers (e.g., MDCK or Caco-2 cells) grown on permeable supports, which can be engineered to express specific influx and efflux transporters on their apical or basolateral membranes.
-
Methodology: Add each Entecavir stereoisomer to either the apical or basolateral chamber and measure its appearance in the opposite chamber over time.
-
Data Analysis: Calculate the apparent permeability (Papp) for each stereoisomer in both the apical-to-basolateral and basolateral-to-apical directions to assess net transport and the role of specific transporters.
3. Inhibition Assays:
-
Methodology: Evaluate the inhibitory potential of each Entecavir stereoisomer on the transport of known probe substrates for the transporters of interest.
-
Data Analysis: Determine the IC50 values for each stereoisomer against each transporter to assess their potential to cause drug-drug interactions.
Visualizing Entecavir Transport and Experimental Workflow
To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the known cellular transport pathways for Entecavir and a proposed experimental workflow.
Caption: Cellular transport pathways for Entecavir.
Caption: Proposed workflow for studying stereoselective transport.
Conclusion and Future Directions
The stereochemistry of Entecavir is a critical determinant of its antiviral activity. While the precise mechanisms underlying this stereoselectivity are not fully elucidated, differential interactions with cellular transporters likely play a significant role. The existing data on Entecavir's transport, coupled with the observed differences in the biological activity of its stereoisomers, strongly support the need for further investigation into the stereoselective transport of this important antiviral agent.
Future studies employing the experimental protocols outlined in this guide will be invaluable for:
-
A more comprehensive understanding of Entecavir's pharmacokinetics and pharmacodynamics.
-
The development of more effective and safer antiviral therapies, potentially through the selection of single, optimally transported stereoisomers.
-
Informing clinical practice regarding potential drug-drug interactions and patient-specific factors that may influence treatment outcomes.
By systematically characterizing the interactions of individual Entecavir stereoisomers with key cellular transporters, the scientific and drug development communities can work towards optimizing the therapeutic use of this potent antiviral drug.
References
- 1. Entecavir Interacts with Influx Transporters hOAT1, hCNT2, hCNT3, but Not with hOCT2: The Potential for Renal Transporter-Mediated Cytotoxicity and Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entecavir Interacts with Influx Transporters hOAT1, hCNT2, hCNT3, but Not with hOCT2: The Potential for Renal Transporter-Mediated Cytotoxicity and Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human organic anion transporter 2 is an entecavir, but not tenofovir, transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Drug Transporters Are Involved in Renal Secretion of Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Safety Operating Guide
Proper Disposal of (1R,3S,4R)-ent-Entecavir: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of (1R,3S,4R)-ent-Entecavir, a potent antiviral compound used in research and development.
This compound is a stereoisomer of Entecavir, a nucleoside analogue employed in the treatment of chronic hepatitis B virus (HBV) infection. Due to its hazardous nature, including being suspected of causing cancer and potential damage to fertility, stringent disposal procedures are imperative to ensure the safety of laboratory personnel and to prevent environmental contamination.[1] This guide provides a step-by-step operational plan for the proper disposal of this compound in a laboratory setting.
Hazard Profile and Safety Precautions
Entecavir is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH).[2] It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][3] Therefore, appropriate personal protective equipment (PPE), including protective gloves, clothing, eye protection, and face protection, must be worn at all times when handling this compound.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations.[3][4] Improper disposal, such as flushing down the drain or discarding in regular trash, is prohibited to prevent the release of this potent compound into the environment.[1][5][6]
1. Waste Segregation and Collection:
-
All waste materials contaminated with this compound, including unused compounds, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, must be segregated as hazardous pharmaceutical waste.
-
Collect this waste in a designated, properly labeled, leak-proof chemical waste container. The container should be clearly marked with "Hazardous Pharmaceutical Waste" and the specific chemical name.
2. Spill Management:
-
In the event of a spill, contain the material immediately.[3]
-
Avoid generating dust.[3]
-
Wear appropriate PPE, including a NIOSH-approved respirator if necessary.[3]
-
Collect the spilled material using an appropriate absorbent and transfer it to the designated hazardous waste container.[3]
3. Storage of Waste:
-
Store the sealed hazardous waste container in a secure, designated area away from incompatible materials.
-
The storage area should be well-ventilated and have controlled access.
4. Final Disposal:
-
Disposal of the collected hazardous waste must be conducted through a licensed waste management company that is authorized to handle pharmaceutical and hazardous chemical waste.
-
The primary method for the disposal of pharmaceutical waste is typically incineration at a permitted treatment facility.[7]
-
Ensure all required documentation for hazardous waste disposal is completed and maintained as per regulatory requirements.
Data on Disposal Parameters
| Parameter | Guideline |
| Waste Classification | Hazardous Pharmaceutical Waste.[2][7] |
| PPE Requirement | Protective gloves, protective clothing, eye protection, face protection.[3] |
| Container Type | Labeled, sealed, leak-proof chemical waste container. |
| Prohibited Disposal | Do not dispose of in household garbage or allow it to reach the sewage system.[5] The EPA's Subpart P rule prohibits the sewering of hazardous waste pharmaceuticals.[7][8] |
| Recommended Disposal | Incineration via a licensed hazardous waste management facility.[7] |
| Environmental Hazard | Harmful to aquatic organisms.[4] Avoid release into the environment.[3] |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is depicted in the following diagram. This outlines the decision-making process from the point of waste generation to its final disposal.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. drugs.com [drugs.com]
- 3. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. michigan.gov [michigan.gov]
Personal protective equipment for handling (1R,3S,4R)-ent-Entecavir
Essential Safety and Handling Guide for (1R,3S,4R)-ent-Entecavir
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is mandatory to ensure personal safety and minimize environmental impact when working with this potent antiviral compound.
This compound is a potent antiviral agent.[1] Safety data sheets indicate that it is harmful if swallowed, suspected of causing cancer, and may damage fertility or the unborn child.[2][3][4] Therefore, stringent safety protocols must be followed during handling and disposal.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[5][6] All personnel must receive training on the proper donning and doffing of PPE.
| PPE Item | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves.[5] | Prevents skin contact and absorption. The outer glove should be removed in the containment area.[5] |
| Gown | Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric.[5] | Protects the body from splashes and aerosol contamination.[5] |
| Respiratory Protection | A NIOSH-approved N95 respirator at a minimum. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is required.[5] | Prevents inhalation of aerosolized particles of the antiviral agent.[5] |
| Eye Protection | Chemical splash goggles or a full-face shield.[5][7] | Protects the eyes from splashes and aerosols.[5] |
| Shoe Covers | Disposable, slip-resistant shoe covers.[5] | Prevents the tracking of contaminants out of the laboratory.[5] |
Occupational Exposure Limits
| Substance | Occupational Exposure Limit (OEL) |
| Entecavir | 2 µg/m³[8] |
Operational Plan: Handling this compound
All handling of this compound must be conducted within a certified Class II Biosafety Cabinet (BSC) or a similar containment system like a ventilated balance enclosure or glovebox to protect personnel, the product, and the environment.[2][5]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the BSC is certified and functioning correctly.
-
Gather all necessary materials, including the compound, solvents, and equipment, before starting work.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Reconstitution:
-
Perform all weighing of the powdered compound within the BSC to prevent the generation of airborne particles.
-
When reconstituting the compound, add the solvent slowly to the powder to avoid splashing.
-
Keep all containers with the compound covered during transfer.[2]
-
-
Experimental Procedures:
-
Conduct all experimental manipulations with this compound within the BSC.
-
Avoid direct contact with the material.[2]
-
Use disposable equipment whenever possible to minimize cleaning and potential for cross-contamination.
-
-
Post-Procedure:
-
Decontaminate all surfaces of the BSC with a validated disinfectant.
-
Remove the outer pair of gloves and dispose of them as hazardous waste before exiting the containment area.
-
Remove the remaining PPE in the designated doffing area.
-
Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[2]
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.[9]
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof, puncture-resistant biohazard bags.[5] | Autoclave to deactivate the antiviral agent, followed by incineration.[5] |
| Liquid Waste | Labeled, sealed, and leak-proof containers.[5] | Chemical disinfection with a validated disinfectant, followed by disposal in accordance with institutional and local regulations.[5] |
| Sharps | Puncture-resistant sharps containers.[5] | Autoclave followed by incineration.[5] |
Emergency Procedures
Immediate and correct response to a spill or exposure is critical.
Spill Response:
-
Alert: Immediately alert others in the vicinity.[5]
-
Evacuate: Evacuate the immediate area of the spill.[5]
-
Secure: Secure the area and prevent entry.[5]
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.[5]
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill using an approved spill kit.[5] Avoid generating dust during cleanup.[2]
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water.[3]
-
Eye Contact: Rinse the eyes for several minutes with running water.[3]
-
Inhalation: Move to fresh air.[2]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[2][3]
-
In all cases of exposure, seek medical advice.[2]
Visual Workflow for Handling and Disposal
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
